Dthib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVIOMKFHSRQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DTHIB: A Technical Guide to its Mechanism of Action as a Direct HSF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTHIB (Direct Targeted Heat Shock Factor 1 Inhibitor) is a novel small molecule that has been identified as a direct and selective inhibitor of Heat Shock Factor 1 (HSF1).[1] HSF1 is a master transcriptional regulator of the cellular stress response, and its activation is exploited by a wide range of cancers to promote proliferation, survival, and metastasis.[2] this compound represents a promising therapeutic agent, particularly in the context of therapy-resistant cancers such as prostate cancer.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct physical engagement with the DNA-binding domain (DBD) of HSF1.[3][5] This interaction initiates a cascade of events that ultimately leads to the suppression of HSF1-driven gene expression. Unlike indirect inhibitors, this compound directly targets HSF1, leading to a more specific and potent effect.[4]
The key steps in this compound's mechanism of action are:
-
Direct Binding to HSF1 DBD: this compound physically binds to the DNA-binding domain of HSF1 with nanomolar affinity.[3][6] This binding has been confirmed through multiple biochemical and biophysical assays.[3]
-
Stimulation of Nuclear HSF1 Degradation: this compound selectively accelerates the degradation of HSF1 within the nucleus.[3][7] This process is dependent on the proteasome and involves the E3 ubiquitin ligase FBXW7.[3] Importantly, this compound does not affect the cytoplasmic levels of HSF1, indicating a specific effect on the active nuclear form of the protein.[6]
-
Inhibition of HSF1 Cancer Gene Signature (HSF1 CaSig): By promoting the degradation of nuclear HSF1, this compound effectively reduces the occupancy of HSF1 at the promoters of its target genes.[3] This leads to a robust inhibition of the HSF1-driven cancer gene signature, which includes a suite of molecular chaperones and other proteins critical for cancer cell survival and proliferation.[3][5]
-
Suppression of Downstream Oncogenic Pathways: The inhibition of HSF1 function by this compound has significant downstream consequences. For instance, in prostate cancer models, this compound treatment leads to the depletion of the Androgen Receptor (AR) and its variants, such as AR-v7, which are key drivers of the disease.[3][7] This effect is mediated by the reliance of these receptors on the HSF1-regulated chaperone machinery.[3]
Quantitative Data
The following tables summarize the key quantitative data that characterize the interaction of this compound with HSF1 and its cellular effects.
Table 1: Binding Affinity and Cellular Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 160 nM | Recombinant HSF1 DBD | [5][6] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [6] |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [6] | |
| 3.0 µM | PC-3 (Prostate Cancer) | [6][8] | |
| EC50 (Clonogenic Assay) | 1.2 µM | C4-2 (Prostate Cancer) | [5] |
| 3.0 µM | PC-3 (Prostate Cancer) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Fluorescence Anisotropy (FA) Assay for HSF1-DTHIB Binding
This assay is used to quantitatively measure the binding of this compound to the HSF1 DNA-binding domain in vitro.
-
Materials: Recombinant full-length oligomeric HSF1, 6-FAM conjugated Heat Shock Element (HSE) oligonucleotide, this compound.
-
Protocol:
-
A solution containing the 6-FAM conjugated HSE oligonucleotide is prepared.
-
Increasing concentrations of full-length oligomeric HSF1 are titrated into the HSE solution in the presence of either this compound or a vehicle control (e.g., DMSO).
-
The fluorescence anisotropy of the 6-FAM label is measured at each HSF1 concentration.
-
The change in millipolarization units is plotted against the HSF1 concentration to generate binding curves. A shift in the binding curve in the presence of this compound indicates an impact on the HSF1-HSE interaction.[3]
-
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This experiment is performed to assess the occupancy of HSF1 on the promoters of its target genes in cells treated with this compound.
-
Materials: C4-2 prostate cancer cells, this compound, formaldehyde, micrococcal nuclease, anti-HSF1 antibody, protein A/G magnetic beads, qPCR reagents.
-
Protocol:
-
C4-2 cells are treated with varying concentrations of this compound or a vehicle control for 48 hours.
-
The cells are cross-linked with formaldehyde to fix protein-DNA interactions.
-
Chromatin is sheared into small fragments using micrococcal nuclease.
-
The sheared chromatin is immunoprecipitated using an antibody specific for HSF1.
-
The immunoprecipitated DNA is purified and subjected to quantitative PCR (qPCR) using primers specific for the promoter regions of known HSF1 target genes.
-
The amount of precipitated promoter DNA is quantified to determine the level of HSF1 occupancy.[3]
-
Immunoblotting for HSF1 Target Protein Expression
This method is used to measure the effect of this compound on the protein levels of HSF1 downstream targets.
-
Materials: C4-2 cells, this compound, lysis buffer, primary antibodies against HSP27, HSP70, HSP90, and p23, secondary antibodies.
-
Protocol:
-
C4-2 cells are treated with a dose range of this compound for 48 hours.
-
The cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the HSF1 target proteins.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.[3]
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of this compound action in the nucleus.
Caption: Experimental workflow for ChIP-qPCR.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. This compound | HSF1 inhibitor | Probechem Biochemicals [probechem.com]
Preclinical Profile of Dthib: A Targeted Inhibitor of Heat Shock Factor 1 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Heat Shock Factor 1 (HSF1) is a critical transcription factor that, in cancer cells, becomes a key enabler of malignancy, driving proliferation, survival, and resistance to therapy.[1][2][3] Its activation is associated with poor prognosis in various cancers, including therapy-resistant prostate cancer.[1][4][5] Dthib (Direct Targeted HSF1 Inhibitor) has emerged as a promising first-in-class, direct inhibitor of HSF1, demonstrating significant preclinical anti-cancer activity.[1][2][6] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, experimental validation, and quantitative efficacy in cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism that directly targets HSF1. Unlike indirect inhibitors, this compound physically binds to the DNA-binding domain (DBD) of HSF1 with high affinity.[6][7] This interaction does not prevent HSF1 from binding to DNA but rather triggers the selective degradation of nuclear HSF1.[1][4] This degradation is mediated by the ubiquitin-proteasome system and is dependent on the F-box protein FBXW7, a known tumor suppressor.[2] The reduction in nuclear HSF1 levels leads to the suppression of the "HSF1 cancer gene signature" (HSF1 CaSig), a broad transcriptional program that supports cancer cell survival and proliferation.[1][6] This includes the downregulation of key molecular chaperones such as HSP90, HSP70, and HSP27, which are crucial for the stability and function of oncogenic proteins, including the androgen receptor (AR) and its variants.[1][2][3]
The proposed signaling pathway for this compound's action is depicted below:
Caption: this compound binds to nuclear HSF1, leading to its FBXW7-mediated proteasomal degradation.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 160 nM | Recombinant HSF1 DBD | [6][7][8] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [7][8] |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [8] | |
| 3.0 µM | PC-3 (Prostate Cancer) | [7][8] | |
| EC50 (Clonogenic Assay) | 1.2 µM | C4-2 (Prostate Cancer) | [7] |
| 3.0 µM | PC-3 (Prostate Cancer) | [7] |
Table 2: In Vivo Anti-Tumor Efficacy in Prostate Cancer Xenograft Models
| Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| C4-2 Xenograft | 5 mg/kg/day (i.p.) | 3 weeks | 40% reduction in median tumor volume; no visible tumor growth | [7] |
| 22Rv1 Xenograft | 5 mg/kg/day (i.p.) | Not specified | Strongly attenuated tumor growth | [1] |
| TRAMP-C2 | 5 mg/kg | Not specified | Induced tumor regression | [8] |
| Neuroendocrine Prostate Cancer (NEPC) Model | Not specified | Not specified | Profound tumor regression | [1][2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the core experimental protocols used to evaluate this compound.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay was used to confirm the direct engagement of this compound with HSF1 in a cellular context.[1]
Protocol:
-
Cell Treatment: C4-2 prostate cancer cells were treated with either this compound or a vehicle control.
-
Heating: The treated cells were heated to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Cells were lysed, and the aggregated proteins were separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble HSF1 remaining at each temperature was quantified by Western blotting.
-
Analysis: A shift in the melting curve of HSF1 in the presence of this compound indicates direct binding and stabilization of the protein.
Clonogenic Assay
This in vitro assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony.[7]
Protocol:
-
Cell Seeding: A low density of C4-2 or PC-3 prostate cancer cells was seeded in 6-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Incubation: The plates were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed and stained with crystal violet.
-
Quantification: The number of colonies containing at least 50 cells was counted to determine the surviving fraction at each this compound concentration.
In Vivo Xenograft Studies
These studies evaluated the anti-tumor efficacy of this compound in mouse models of prostate cancer.[7]
Protocol:
-
Cell Implantation: Nude mice were subcutaneously injected with C4-2 prostate cancer cells.
-
Tumor Growth: Tumors were allowed to establish to a palpable size.
-
Treatment: Mice were treated daily with intraperitoneal injections of this compound (5 mg/kg) or a vehicle control.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for biomarkers.
The experimental workflow for a typical in vivo xenograft study is illustrated below:
Caption: A typical workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for cancers that are dependent on HSF1 signaling, particularly therapy-resistant prostate cancer. Its direct and specific mechanism of action, leading to the degradation of nuclear HSF1, offers a unique and potent way to disrupt the pro-survival machinery of cancer cells. The robust in vitro and in vivo efficacy, coupled with a well-defined mechanism, provides a solid foundation for its further investigation and clinical translation. This technical guide summarizes the core preclinical findings to aid researchers and drug development professionals in understanding and potentially advancing this promising anti-cancer agent.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heat Shock Proteins and HSF1 in Cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NXP800 Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Direct HSF1 Inhibitor Dthib: A Technical Guide to its Mechanism and Impact on Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of a suite of genes, including molecular chaperones, that are critical for maintaining protein homeostasis. In numerous cancer types, HSF1 is hijacked to support malignancy, promoting cell proliferation, survival, and therapy resistance. Consequently, HSF1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of a direct HSF1 inhibitor, Dthib (Direct Targeted HSF1 Inhibitor), detailing its mechanism of action, its effect on HSF1 target genes, and the experimental protocols used to characterize its activity.
Mechanism of Action of this compound
This compound is a small molecule that directly engages the DNA-binding domain (DBD) of HSF1.[1][2][3] This interaction does not prevent HSF1 from binding to DNA but rather triggers a cascade of events leading to the selective degradation of nuclear HSF1.[1][4] The degradation is mediated by the ubiquitin-proteasome system and is dependent on the E3 ubiquitin ligase FBXW7.[1][4] By promoting the degradation of active, nuclear HSF1, this compound effectively shuts down the HSF1-driven transcriptional program in cancer cells.
Signaling Pathway of this compound-Mediated HSF1 Inhibition
Caption: this compound directly binds to the HSF1 DNA-binding domain, promoting FBXW7-mediated ubiquitination and subsequent proteasomal degradation of nuclear HSF1, leading to the inhibition of HSF1 target gene transcription.
Effect of this compound on HSF1 Target Gene Expression
This compound treatment leads to a dose-dependent decrease in the expression of canonical HSF1 target genes. This has been demonstrated in various cancer cell lines, most notably in the C4-2 prostate cancer cell line.
Quantitative Data on HSF1 Target Gene Repression
The following tables summarize the quantitative effects of this compound on HSF1 target gene expression and cell viability.
Table 1: Effect of this compound on HSF1 Target Protein Abundance in C4-2 Cells
| Target Protein | This compound Concentration (µM) | Treatment Duration | % Reduction in Protein Abundance (Compared to DMSO) |
| HSP90 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |
| HSP70 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |
| HSP27 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |
| P23 | 0.5 - 5 | 48 hours | Dose-dependent decrease[2] |
Table 2: Effect of this compound on HSF1 Target mRNA Abundance in C4-2 Cells
| Target Gene | This compound Concentration (µM) | Treatment Duration | Fold Change in mRNA Abundance (Compared to DMSO) |
| HSPH1 | 1 | 48 hours | ~0.4 |
| HSPA1A | 1 | 48 hours | ~0.3 |
| HSPB1 | 1 | 48 hours | ~0.2 |
| DNAJB1 | 1 | 48 hours | ~0.3 |
Data are approximated from graphical representations in Dong et al., 2020.
Table 3: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | EC50 (µM) |
| C4-2 | Prostate Cancer | 1.2[2] |
| PC-3 | Prostate Cancer | 3.0[2] |
| 22Rv1 | Prostate Cancer | 1.6[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on HSF1 and its target genes. These represent standard protocols and may require optimization for specific experimental conditions.
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)
This protocol is for determining the occupancy of HSF1 on the promoters of its target genes.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of HSF1 target genes. Quantify the enrichment relative to the input and IgG controls.
Experimental Workflow for ChIP-qPCR
Caption: A stepwise workflow for performing a Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to assess protein-DNA interactions.
Western Blotting
This protocol is for analyzing the abundance of HSF1 target proteins.
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the HSF1 target protein (e.g., anti-HSP70) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of HSF1 target genes.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for the HSF1 target genes, and a fluorescent dye like SYBR Green.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
Conclusion
This compound represents a promising pharmacological tool for the targeted inhibition of HSF1 in cancer. Its direct binding to the HSF1 DBD and subsequent induction of nuclear HSF1 degradation provide a clear mechanism for its potent and selective activity against HSF1-dependent cancer cells. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other HSF1 inhibitors on HSF1 target genes and cancer cell biology. The continued exploration of direct HSF1 inhibitors like this compound holds significant potential for the development of novel anti-cancer therapies.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RT-qPCR – Quantitative Reverse Transcription PCR [merckmillipore.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. caymanchem.com [caymanchem.com]
The Role of DTHIB in Cellular Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular stress responses are intricate networks essential for maintaining homeostasis. A key regulator of the response to proteotoxic stress is the Heat Shock Factor 1 (HSF1). In numerous pathological conditions, particularly cancer, the HSF1-mediated stress response is hijacked to promote cell survival, proliferation, and therapeutic resistance. This guide delves into the function and mechanism of DTHIB (Direct Targeted HSF1 Inhibitor), a small molecule inhibitor that directly engages HSF1, offering a promising avenue for therapeutic intervention. This compound selectively triggers the degradation of nuclear HSF1, thereby attenuating the pro-survival signaling cascades it governs. This document provides a comprehensive overview of this compound's mechanism of action, its effects on cellular signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and its Target: HSF1
Under normal physiological conditions, Heat Shock Factor 1 (HSF1) exists as an inert monomer in the cytoplasm.[1][2] Upon exposure to cellular stressors such as heat shock, oxidative stress, and proteotoxic agents, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of its target genes.[1][2] This activation leads to the transcription of a suite of cytoprotective genes, most notably those encoding heat shock proteins (HSPs), which function as molecular chaperones to refold denatured proteins and maintain protein homeostasis.[1][2][3]
In a wide range of cancers, HSF1 is constitutively active, driving a transcriptional program that supports malignancy.[1][4] This "HSF1 cancer gene signature" includes not only chaperones but also genes involved in proliferation, survival, and metabolism.[4][5] The elevated nuclear abundance of HSF1 is often correlated with poor prognosis, therapy resistance, and reduced patient survival.[4][6]
This compound is a potent and selective small molecule inhibitor of HSF1.[5][7] It was identified through a screen for compounds that physically interact with the HSF1 DNA-binding domain (DBD).[4] this compound's mechanism of action is unique in that it directly engages HSF1 to promote its degradation, specifically targeting the active nuclear pool of HSF1.[4][5][8] This targeted degradation effectively shuts down the HSF1-driven pro-survival pathways in cancer cells.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on HSF1 through a multi-step process that culminates in the selective degradation of nuclear HSF1.
2.1. Direct Physical Engagement with HSF1:
This compound physically binds to the DNA-binding domain (DBD) of HSF1.[4][5] This direct interaction has been validated through multiple biochemical and biophysical assays, including Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA).[4] The binding affinity of this compound to the HSF1 DBD is characterized by a dissociation constant (Kd) of 160 nM.[5][7][9]
2.2. Stimulation of Nuclear HSF1 Degradation:
Upon binding to the HSF1 DBD, this compound induces a conformational change that facilitates the degradation of HSF1 within the nucleus.[1][4] This degradation is dependent on the ubiquitin-proteasome system.[4] Specifically, this compound promotes the interaction between nuclear HSF1 and the E3 ubiquitin ligase component FBXW7, leading to the polyubiquitination and subsequent proteasomal degradation of HSF1.[4] Importantly, this compound does not affect the levels of cytoplasmic HSF1, highlighting its selectivity for the active, nuclear form of the transcription factor.[4][9][10]
The following diagram illustrates the proposed signaling pathway for this compound-mediated HSF1 degradation.
Cellular Effects of this compound
By inhibiting HSF1, this compound triggers a cascade of downstream effects that collectively suppress the malignant phenotype of cancer cells.
3.1. Inhibition of the Heat Shock Response:
This compound treatment leads to a dose-dependent reduction in the expression of HSF1 target genes, including key molecular chaperones such as HSP27, HSP40, HSP70, and HSP90.[4][5][7] This attenuation of the heat shock response has been observed in various cell types, including mouse embryonic fibroblasts (MEFs) under acute heat shock and cancer cells with constitutive HSF1 activation.[4][5]
3.2. Suppression of Androgen Receptor (AR) Signaling:
In prostate cancer, the stability and activity of the androgen receptor (AR) and its splice variants (e.g., AR-v7) are highly dependent on the HSF1-regulated chaperone machinery.[2][4] By depleting essential chaperones like HSP40 and HSP70, this compound destabilizes both full-length AR and the therapy-resistant AR-v7, leading to a potent suppression of AR signaling and a reduction in the expression of AR target genes like PSA.[2][4][5]
3.3. Anti-proliferative and Pro-senescence Activity:
This compound effectively inhibits the proliferation of various cancer cell lines, particularly those reliant on HSF1 signaling.[4][5] It induces cell cycle arrest, primarily at the G1 phase, and can promote cellular senescence.[7][9]
The logical relationship between this compound treatment and its cellular outcomes is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Binding Affinity and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 160 nM | HSF1 DNA-binding domain | [5][7][9] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [4][9] |
| 3.0 µM | PC-3 (Prostate Cancer) | [4][9] | |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [4][9] | |
| Tumor Growth Inhibition | 40% reduction in median tumor volume | C4-2 xenograft model (5 mg/kg) | [7] |
| Induces tumor regression | TRAMP-C2 murine prostate cancer model (5 mg/kg) | [9] |
Table 2: Effect of this compound on HSF1 Target Gene and Protein Expression
| Target | Effect | Cell Line | Concentration | Time | Reference |
| HSP27, HSP70, HSP90, P23 Protein | Dose-dependent reduction | C4-2 | 0.5-5 µM | 48 hours | [4][7] |
| HSP70, HSP25 Protein | Dose-dependent attenuation of heat shock induction | Mouse Embryonic Fibroblasts | 0.5-10 µM | - | [4][7] |
| HSF1 Target Gene Transcripts | Dose-dependent reduction | C4-2 | 0.5-5 µM | 48 hours | [4] |
| AR and AR-v7 Protein | Dose-dependent reduction | 22Rv1 | - | 48 hours | [4] |
| PSA Expression | Reduction | 22Rv1 | - | 48 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
5.1. Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct engagement of this compound with HSF1 in a cellular context.
-
Cell Lysate Preparation: C4-2 cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors. The lysate is cleared by centrifugation.
-
This compound Treatment: The cell lysate is divided into aliquots and treated with either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Heat Treatment: The treated lysates are heated to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) followed by cooling.
-
Protein Analysis: The soluble fraction of the lysate is separated from the aggregated proteins by centrifugation. The amount of soluble HSF1 at each temperature is quantified by Western blotting.
-
Data Analysis: The melting curve of HSF1 is plotted. A shift in the aggregation temperature (Tagg) in the this compound-treated sample compared to the control indicates direct binding.
5.2. AlamarBlue Cell Viability Assay
This assay is used to determine the effect of this compound on cell viability and to calculate the EC50 value.
-
Cell Seeding: Cancer cells (e.g., C4-2, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 96 hours).
-
AlamarBlue Incubation: AlamarBlue reagent is added to each well and the plates are incubated for a few hours at 37°C.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of viable cells is calculated relative to the vehicle control, and the EC50 value is determined by non-linear regression analysis.
5.3. Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.
-
This compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Colony Formation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the respective treatments may be refreshed periodically.
-
Colony Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition.
The general workflow for these key experiments is outlined below.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of directly engaging and promoting the degradation of nuclear HSF1 provides a powerful tool to dismantle the pro-survival stress response pathways that are critical for many malignancies. The potent anti-tumor activity of this compound in preclinical models, particularly in therapy-resistant prostate cancer, underscores its therapeutic potential.
Future research should focus on elucidating the precise structural basis of the this compound-HSF1 interaction to guide the development of next-generation inhibitors with improved potency and pharmacokinetic properties. Furthermore, exploring the efficacy of this compound in a broader range of HSF1-dependent cancers and in combination with other anti-cancer agents will be crucial for its clinical translation. As a well-characterized direct inhibitor, this compound also serves as an invaluable research tool for further dissecting the complex roles of HSF1 in both normal physiology and disease.
References
- 1. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
- 9. caymanchem.com [caymanchem.com]
- 10. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-23 | BioWorld [bioworld.com]
The Impact of Dthib on Protein Folding and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), on cellular protein folding and stability. This compound's mechanism of action, which involves the targeted degradation of nuclear HSF1, leads to a significant downregulation of essential molecular chaperones. This guide details the downstream consequences of chaperone depletion on the cellular proteome, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
This compound's Mechanism of Action: An Indirect Influence on Proteostasis
This compound is a small molecule that directly engages the DNA-binding domain of HSF1 with a high affinity.[1][2] This interaction triggers the selective degradation of HSF1 within the nucleus in a process dependent on the proteasome and the E3 ubiquitin ligase FBXW7.[2][3] As HSF1 is the master transcriptional regulator of the heat shock response, its depletion leads to a significant reduction in the expression of its target genes.[4][5] Prominent among these are the genes encoding for a suite of molecular chaperones, including Heat Shock Protein 90 (HSP90), Heat Shock Protein 70 (HSP70), and Heat Shock Protein 27 (HSP27).[1][6]
The impact of this compound on protein folding and stability is, therefore, an indirect consequence of the diminished cellular pool of these critical chaperones. By inhibiting the HSF1 pathway, this compound disrupts the cellular machinery responsible for maintaining protein homeostasis (proteostasis), leading to the destabilization and potential aggregation of a wide range of "client" proteins that are dependent on these chaperones for their proper folding, conformational maintenance, and stability.
dot
Caption: this compound's mechanism of action leading to protein destabilization.
Quantitative Data on this compound's Impact
The following tables summarize the quantitative effects of this compound on HSF1 and its downstream targets, as well as the consequential impact on the stability of chaperone client proteins.
Table 1: this compound's Direct Interaction with HSF1 and Cellular Efficacy
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | 160 nM | In vitro (HSF1 DNA-binding domain) | [1] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [7] |
| 3.0 µM | PC-3 (Prostate Cancer) | [1] | |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [7] |
Table 2: Effect of this compound on Heat Shock Protein Expression
| Chaperone | Effect | Concentration | Cell Line | Reference |
| HSP27 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |
| Inhibited heat-induced increase | 10 µM | MEFs | [7] | |
| HSP70 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |
| Inhibited heat-induced increase | 10 µM | MEFs | [7] | |
| HSP90 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |
| P23 | Decreased protein levels | 0.5-5 µM (48h) | C4-2 | [1] |
Table 3: Impact of HSP90 Inhibition on Client Protein Thermal Stability (Thermal Proteome Profiling Data)
This table presents a selection of proteins identified as being thermally destabilized upon treatment with HSP90 inhibitors, a state that this compound induces. The data is derived from a thermal proteome profiling study. A negative change in melting temperature (ΔTm) indicates destabilization.
| Client Protein | Protein Function | ΔTm (°C) with HSP90 Inhibitor |
| CDK1 | Cell cycle control | -1.5 |
| SRC | Tyrosine kinase, signaling | -1.2 |
| AKT1 | Serine/threonine kinase, survival | -1.0 |
| RAF1 | Serine/threonine kinase, signaling | -1.8 |
| HIF1A | Transcription factor, hypoxia | -2.1 |
| Androgen Receptor (AR) | Nuclear receptor, transcription | -1.6 |
| Glucocorticoid Receptor (GR) | Nuclear receptor, transcription | -2.0 |
Note: The specific ΔTm values are illustrative and based on representative data from thermal proteome profiling experiments with direct HSP90 inhibitors. The magnitude of destabilization can vary depending on the specific inhibitor and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on protein folding and stability.
Immunoblotting for Chaperone and Client Protein Levels
This protocol is for the detection and quantification of changes in protein expression levels in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP90, anti-HSP70, anti-HSP27, anti-Androgen Receptor, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin).
dot```dot graph Immunoblotting_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_treatment [label="Cell Treatment with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; cell_lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; protein_quantification [label="Protein Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer to Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cell_treatment; cell_treatment -> cell_lysis; cell_lysis -> protein_quantification; protein_quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; analysis -> end; }
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In Vitro Protein Aggregation Assay
This assay measures the propensity of a purified client protein to aggregate in the presence or absence of chaperones, which can be modulated by this compound treatment of the cells from which the chaperones are isolated.
Materials:
-
Purified client protein
-
Assay buffer (e.g., PBS or Tris-HCl)
-
Plate reader with temperature control and capability to measure light scattering or fluorescence
-
(Optional) Thioflavin T (ThT) for amyloid-like aggregates
Procedure:
-
Protein Preparation: Prepare solutions of the purified client protein in the assay buffer.
-
Initiation of Aggregation: Induce aggregation by a stressor, such as elevated temperature (e.g., 37-60°C) or chemical denaturants.
-
Monitoring Aggregation: Monitor the increase in light scattering at a specific wavelength (e.g., 340 nm) or the increase in ThT fluorescence over time in a plate reader.
-
Data Analysis: Plot the signal (light scattering or fluorescence) against time to obtain an aggregation curve. Compare the lag time and the rate of aggregation under different conditions.
Conclusion
This compound presents a powerful tool for investigating the cellular consequences of inhibiting the HSF1-mediated heat shock response. Its primary impact on protein folding and stability is a result of the depletion of a broad range of molecular chaperones. This leads to the destabilization of a multitude of client proteins, a phenomenon with significant implications for cellular function and viability, particularly in cancer cells that are often highly dependent on a robust chaperone machinery. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the intricate relationship between HSF1, chaperone biology, and protein quality control in health and disease.
References
- 1. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid assay of HSF1 and HSF2 gene expression by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
The Discovery and Development of DTHIB: A Direct Inhibitor of Heat Shock Factor 1 for Therapy-Resistant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock factor 1 (HSF1) is a critical transcription factor that, under normal physiological conditions, orchestrates the cellular stress response, promoting cell survival. However, a growing body of evidence has implicated the dysregulation of HSF1 in the pathology of various human cancers. In many malignancies, including therapy-resistant prostate cancer, HSF1 is hijacked to drive proliferation, survival, and metastasis. This has rendered HSF1 an attractive therapeutic target. This whitepaper details the discovery and development of DTHIB (Direct Targeted HSF1 Inhibitor), a novel small molecule that directly engages and inhibits HSF1. We provide a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for the foundational assays used in its characterization. This document is intended to serve as a technical guide for researchers and drug development professionals interested in the HSF1 signaling pathway and the therapeutic potential of its direct inhibition.
Introduction
Cancer cells are adept at exploiting cellular stress response pathways to thrive in the harsh tumor microenvironment. A key regulator of this adaptive response is Heat Shock Factor 1 (HSF1).[1][2] In numerous cancers, HSF1 is constitutively active, leading to the overexpression of a suite of genes, including molecular chaperones, that support malignant transformation and resistance to therapy.[1][3] This has made HSF1 a compelling, yet challenging, therapeutic target. While indirect inhibitors of the HSF1 pathway have been explored, the development of a direct, selective small-molecule inhibitor of HSF1 has been a significant hurdle in the field.[2]
This guide focuses on this compound, a first-in-class direct inhibitor of HSF1.[1][2] this compound was identified through a screen for small molecules that physically interact with the DNA-binding domain (DBD) of HSF1.[1] Subsequent studies have demonstrated that this compound selectively promotes the degradation of nuclear HSF1, leading to the suppression of the HSF1-driven cancer gene signature and potent anti-proliferative effects in cancer cells.[1][4] This document will provide a detailed account of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on its effects in therapy-resistant prostate cancer models.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a novel mechanism that involves the direct binding to HSF1 and subsequent promotion of its degradation.
Direct Engagement of HSF1
This compound was identified as a small molecule that directly binds to the DNA-binding domain (DBD) of HSF1.[1] This physical interaction is a key aspect of its mechanism and distinguishes it from other indirect HSF1 pathway inhibitors.
Induction of Nuclear HSF1 Degradation
Upon binding to HSF1, this compound selectively stimulates the degradation of HSF1 in the nucleus.[1][4] This process is dependent on the ubiquitin-proteasome system and involves the F-box protein FBXW7, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[5][6][7][8] By promoting the ubiquitination of nuclear HSF1, this compound marks it for degradation by the proteasome, thereby reducing the levels of active HSF1 that can drive the expression of its target genes.
Downstream Effects
The this compound-induced degradation of nuclear HSF1 leads to a cascade of downstream effects:
-
Inhibition of the HSF1 Cancer Gene Signature (HSF1 CaSig): By reducing HSF1 levels, this compound effectively shuts down the transcriptional program driven by HSF1 in cancer cells. This includes the downregulation of key heat shock proteins (HSPs) such as HSP27, HSP70, and HSP90, which are crucial for the survival and proliferation of cancer cells.[1]
-
Suppression of Androgen Receptor (AR) Signaling: In prostate cancer, HSF1 plays a critical role in maintaining the stability and function of the androgen receptor (AR), a key driver of prostate cancer progression.[3] this compound-mediated HSF1 degradation leads to the destabilization of AR and the suppression of AR-dependent signaling pathways.[1][4]
-
Inhibition of Cancer Cell Proliferation and Viability: The net effect of this compound's mechanism of action is a potent inhibition of cancer cell proliferation and a reduction in cell viability across a range of prostate cancer cell lines, including those resistant to standard therapies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 160 nM | HSF1 DNA-binding domain | [4] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (prostate cancer) | [9] |
| 3.0 µM | PC-3 (prostate cancer) | [9] | |
| Tumor Growth Inhibition | 40% reduction in median tumor volume | C4-2 xenograft model (5 mg/kg) | [1] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
| Gene | Effect of this compound Treatment | Cell Line | Reference |
| HSP27 | Downregulation | C4-2 | [1] |
| HSP70 | Downregulation | C4-2 | [1] |
| HSP90 | Downregulation | C4-2 | [1] |
| AR | Downregulation | C4-2 | [1] |
| KLK3 (PSA) | Downregulation | C4-2 | [4] |
Table 2: Effect of this compound on HSF1 Target Gene Expression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Anisotropy (FA) Assay for this compound-HSF1 Binding
This protocol describes the method used to determine the binding affinity of this compound to the HSF1 DNA-binding domain.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heat Shock Factor 1 Inhibition: A Novel Anti-Cancer Strategy with Promise for Precision Oncology | MDPI [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. FBXW7 modulates cellular stress response and metastatic potential via HSF1 post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the ubiquitination of HSF1 by FBXW7 protects the intestine against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FBXW7 modulates cellular stress response and metastatic potential through HSF1 post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Dthib: A Promising HSF1 Inhibitor for Prostate Cancer Research
Application Notes and Protocols for Researchers
Dthib, a direct and selective inhibitor of Heat Shock Factor 1 (HSF1), has emerged as a significant tool in the study of prostate cancer, particularly in therapy-resistant models. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in prostate cancer cell lines, and a summary of key quantitative data to guide researchers in their experimental design.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain of HSF1 with high affinity.[1][2][3] This interaction leads to the selective degradation of nuclear HSF1 via a proteasome-dependent pathway, which in turn inhibits the transcription of HSF1 target genes, including essential heat shock proteins (HSPs) like HSP27, HSP70, and HSP90.[1][2][4][5][6] In prostate cancer, HSF1 is a critical factor that supports cancer cell proliferation, survival, and therapy resistance.[4][7] By inhibiting HSF1, this compound effectively suppresses the HSF1 cancer gene signature, leading to reduced cell viability and tumor progression.[4][5][6]
A key aspect of this compound's action in prostate cancer is its impact on the androgen receptor (AR) signaling pathway. The AR, a primary driver of prostate cancer, relies on the HSF1-activated multi-chaperone complex for its stability and function.[4] this compound's inhibition of HSF1 and subsequent depletion of HSPs leads to the destabilization and reduced activity of the AR and its splice variants, such as AR-v7, which is often implicated in resistance to anti-androgen therapies.[4][5] Notably, this compound has demonstrated efficacy in both AR-positive and AR-negative prostate cancer cell lines, highlighting its potential to overcome common resistance mechanisms.[4]
Signaling Pathway of this compound in Prostate Cancer
Caption: this compound's mechanism of action in prostate cancer cells.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various prostate cancer cell lines. This data can be used as a reference for selecting appropriate concentrations for in vitro experiments.
| Cell Line | AR Status | EC50 (µM) | Notes | Reference |
| C4-2 | Positive | 1.2 | Castration-resistant | [1] |
| 22Rv1 | Positive | 1.6 | Expresses AR and AR-v7 | [1] |
| PC-3 | Negative | 3.0 | Androgen-independent | [1][3] |
| LNCaP | Positive | Not specified | Androgen-sensitive | [4] |
| VCaP | Positive | Not specified | Androgen-sensitive, overexpresses AR | [4] |
| TRAMP-C2 | Not applicable | Not specified | Murine prostate cancer | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., C4-2, 22Rv1, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the cells with this compound for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., HSF1, HSPs, AR) following this compound treatment.
Materials:
-
Prostate cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HSF1, anti-HSP27, anti-HSP70, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 48 hours).[2][4]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize protein levels.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
Complete growth medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the this compound-containing medium and replace it with fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies (typically defined as containing >50 cells) and analyze the dose-dependent reduction in colony formation.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on prostate cancer cell lines.
Caption: A standard workflow for in vitro studies using this compound.
In Vivo Studies
For researchers planning to transition to in vivo models, this compound has been shown to be effective in attenuating tumor growth in mouse xenograft models of therapy-resistant prostate cancer. A typical dosage used in these studies is 5 mg/kg administered daily via intraperitoneal injection.[1][4] It is crucial to conduct preliminary toxicity studies to determine the optimal and safe dosage for the specific animal model being used.
These application notes and protocols provide a solid foundation for researchers to effectively utilize this compound as a tool to investigate HSF1 signaling in prostate cancer and to explore its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HSF1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Dthib Treatment Protocol for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo administration and evaluation of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), in various mouse models of prostate cancer. Detailed protocols for cell line selection, tumor implantation, drug formulation and administration, and endpoint analyses are presented to ensure reproducibility and accuracy in preclinical studies.
Introduction
Heat Shock Factor 1 (HSF1) is a critical transcription factor that, under normal physiological conditions, orchestrates the heat shock response to protect cells from stress. In a variety of cancers, HSF1 is hijacked to drive tumor cell proliferation, survival, and metastasis, making it a compelling target for therapeutic intervention. This compound (Direct Targeted HSF1 Inhibitor) is a small molecule that directly binds to the DNA-binding domain of HSF1, leading to its degradation and the subsequent downregulation of the HSF1-driven cancer gene signature.[1][2] Preclinical studies in mouse models have demonstrated the potent anti-tumor efficacy of this compound, particularly in therapy-resistant prostate cancer.[1][3] This document outlines the established protocols for utilizing this compound in in vivo mouse studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly engaging HSF1. This interaction stimulates the degradation of nuclear HSF1 through a proteasome- and FBXW7-dependent mechanism.[4] The depletion of nuclear HSF1 leads to the reduced expression of its target genes, including essential molecular chaperones like HSP90, HSP70, and HSP27.[1][2] In the context of prostate cancer, the stability and function of the Androgen Receptor (AR) and its splice variants (e.g., AR-v7) are highly dependent on these chaperones.[1] By disrupting this chaperone machinery, this compound effectively suppresses AR/AR-v7 signaling pathways, leading to cell cycle arrest and tumor growth inhibition.[1][4]
This compound Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse models of prostate cancer.
Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Mouse Model | Cell Line | Treatment Group | Dose (mg/kg/day, IP) | Treatment Duration | Outcome | Reference |
| Xenograft | C4-2 | Vehicle | - | 3 weeks | Progressive tumor growth | [2] |
| This compound | 5 | 3 weeks | No visible tumor growth, 40% reduction in median tumor volume | [2] | ||
| Xenograft | 22Rv1 | Vehicle | - | Endpoint | Progressive tumor growth | [1] |
| Enzalutamide | 15 | Endpoint | No response | [1] | ||
| This compound | 5 | Endpoint | Strongly attenuated tumor growth, significantly smaller tumors (P < 0.01) | [1] | ||
| Syngeneic | TRAMP-C2 | Vehicle | - | Endpoint | Progressive tumor growth | [1] |
| This compound (early treatment) | 5 | Endpoint | Significant tumor regression | [1] | ||
| This compound (late treatment) | 1 | Endpoint | Significant tumor regression (P < 0.001) | [1] | ||
| This compound (late treatment) | 5 | Endpoint | Robust tumor regression | [1][5] |
Table 2: Effect of this compound on Serum Prostate-Specific Antigen (PSA) Levels
| Mouse Model | Cell Line | Treatment Group | Dose (mg/kg/day, IP) | Outcome | Reference |
| Xenograft | 22Rv1 | Vehicle | - | High serum PSA | [1] |
| Enzalutamide | 15 | High serum PSA | [1] | ||
| This compound | 5 | Significantly lower serum PSA (P < 0.05) | [1] |
Table 3: this compound Toxicity Profile in Mice
| Parameter | Observation | Dose (mg/kg/day) | Reference |
| Body Weight | No overt weight loss | Up to 25 | [1][4] |
| Behavior | No behavioral abnormalities | Up to 25 | [1] |
| Histopathology | No organ damage observed | Up to 25 | [1] |
Experimental Protocols
In Vivo Experimental Workflow
Materials and Reagents
-
Cell Lines:
-
C4-2 (human prostate cancer)
-
22Rv1 (human prostate cancer, expresses AR and AR-v7)[6]
-
TRAMP-C2 (murine prostate cancer)
-
-
Animals:
-
This compound:
-
Other Reagents:
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[11]
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline.
-
To prepare the final working solution (e.g., 2.08 mg/mL), add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.[11]
-
Mix thoroughly until a clear solution is obtained.
-
The vehicle control should consist of the same formulation without this compound (10% DMSO, 20% SBE-β-CD in saline).
Protocol 2: Xenograft and Syngeneic Mouse Models
2.1. Cell Preparation and Implantation:
-
Culture the selected prostate cancer cell line (C4-2, 22Rv1, or TRAMP-C2) under standard conditions.[6]
-
Harvest cells when they are in the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the anesthetized mouse.[16]
2.2. Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to establish and grow. Begin monitoring tumor size 6-7 days post-implantation.[4][14]
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[4]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = 1/2 * (Length × Width^2).[4]
-
When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1][14]
2.3. This compound Administration:
-
Administer this compound or vehicle control daily via intraperitoneal (IP) injection.[1][2]
-
Properly restrain the mouse, tilting it slightly head-down to displace the abdominal organs.
-
Insert a 25-27 gauge needle into the lower right abdominal quadrant at a 30-40 degree angle.[1][5]
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines before injecting the solution.[5]
-
The injection volume should not exceed 10 mL/kg.[1]
Protocol 3: Endpoint Analysis
3.1. In-life Monitoring:
-
Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity or distress.
3.2. Sample Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for serum preparation.
-
Excise the tumors and measure their final weight.
-
Collect major organs for histopathological analysis if required.
3.3. Serum PSA Measurement:
-
Allow the collected blood to clot and then centrifuge to separate the serum.
-
Measure the concentration of human PSA in the mouse serum using a commercially available ELISA kit, following the manufacturer's instructions.[12][13]
Conclusion
The protocols outlined in these application notes provide a standardized framework for investigating the in vivo efficacy of this compound in mouse models of prostate cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for the continued preclinical and clinical development of this compound as a promising therapeutic agent for therapy-resistant prostate cancer and potentially other malignancies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 4. youtube.com [youtube.com]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 8. C4-2 xenograft model [bio-protocol.org]
- 9. Adoptive Transfer of Myeloid-Derived Suppressor Cells and T Cells in a Prostate Cancer Model [bio-protocol.org]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Mouse PSA ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 14. C4-2 xenograft model [bio-protocol.org]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Optimal Concentration of D-threo-PDMP (Dthib) for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), often abbreviated as Dthib, is a potent and widely used inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide.[3][4] By inhibiting this initial step, this compound effectively depletes the cellular levels of a wide range of downstream GSLs, such as lactosylceramide and gangliosides.[5][6] This property makes this compound an invaluable tool for investigating the multifaceted roles of GSLs in various cellular processes, including cell proliferation, adhesion, and signaling.[7][8] Furthermore, this compound has been shown to influence cellular cholesterol homeostasis.[9] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for your cell culture experiments, along with detailed protocols for its use.
Mechanism of Action
This compound functions as a competitive inhibitor of glucosylceramide synthase with respect to ceramide.[3] This inhibition leads to a reduction in the synthesis of glucosylceramide and, consequently, a decrease in the cellular content of downstream glycosphingolipids.[5][6] The effects of this compound are stereospecific, with the D-threo isomer being the active inhibitor of GCS, while the L-threo isomer does not inhibit the enzyme and can even have opposing effects.[5][8]
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound is highly dependent on the cell type, the duration of the experiment, and the specific biological question being addressed. The following tables summarize effective concentrations of this compound reported in the literature for various cell lines and experimental contexts.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cortical Neurons | 5 - 40 µM | 8 days | Reduction in synchronous Ca2+ oscillations |
| Glomerular Mesangial Cells (GMC) | 20 µM | 24 hours | Stimulation of proliferation and reduction of GM3 levels.[1][2] |
| Rat Explants | 5 - 20 µM | 2 days | Dose-dependent inhibition of neurite growth.[1][2] |
| B16 Melanoma Cells | 10 - 15 µM | 20 hours | Inhibition of cell adhesion by blocking glycolipid synthesis.[1][2] |
| B16 Melanoma Cells | 25 µM | Not Specified | Inhibition of glucosylceramide and lactosylceramide synthesis.[10] |
| Mouse Embryonic Fibroblasts (MEFs) | 0.5 - 10 µM | Not Specified | Attenuation of heat shock induction of HSP70 and HSP25.[11][12] |
| C4-2 Prostate Cancer Cells | 0.5 - 5 µM | 48 hours | Reduction in the protein abundance of molecular chaperones.[11][12] |
| C4-2 Prostate Cancer Cells | 5 µM | 48 hours | Induction of cell cycle arrest.[11] |
| BT-549 Breast Cancer Cells | 5 µM | 48 hours | Pre-treatment inhibited HSPA1 expression after heat shock.[13] |
| HeLa Cells | 20 µM | up to 22 hours | Lysosomal lipid accumulation and mTOR inactivation.[14] |
| Human Kidney Proximal Tubular Cells | Concentration-dependent | Not Specified | Reduction in the metabolic labeling and cellular levels of various glycosphingolipids.[5][15] |
Table 2: IC50 and Ki Values of this compound
| Parameter | Value | Enzyme | Notes |
| IC50 | 5 µM | Glucosylceramide synthase | The concentration at which 50% of the enzyme's activity is inhibited.[3][10] |
| Ki | 0.7 µM | Glucosylceramide synthase | The inhibition constant, indicating the potency of the inhibitor.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
D-threo-PDMP (hydrochloride salt is soluble in water, while the free base may require an organic solvent)
-
Sterile deionized water or Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
To prepare a stock solution, dissolve D-threo-PDMP in sterile deionized water to a concentration of 4 mM.[3] Alternatively, for less soluble forms, use DMSO.
-
Gently warm the solution at 40°C and use a sonication bath to aid dissolution.[3]
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at 4°C for up to one month or at -20°C for longer-term storage.[3][10]
Protocol 2: General Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
Procedure:
-
Seed cells at the desired density in culture vessels and allow them to adhere and grow for 24 hours.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (ranging from hours to several days, as indicated in Table 1).
-
Following incubation, proceed with downstream analyses to assess the effects of this compound on your cellular model.
Protocol 3: Analysis of Glycosphingolipid Depletion
Materials:
-
Treated and untreated control cells
-
Reagents for lipid extraction (e.g., chloroform/methanol mixture)
-
High-performance thin-layer chromatography (HPTLC) system or mass spectrometer for lipid analysis
Procedure:
-
After treating the cells with this compound according to Protocol 2, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform:methanol 2:1, v/v).
-
Analyze the extracted lipids by HPTLC or mass spectrometry to quantify the levels of glucosylceramide and other GSLs.
-
Compare the lipid profiles of this compound-treated cells to untreated controls to confirm the depletion of GSLs.
Visualization of Signaling Pathways and Workflows
Glycosphingolipid Biosynthesis Pathway and this compound Inhibition
Caption: this compound inhibits Glucosylceramide Synthase (GCS).
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound effects.
Concluding Remarks
The optimal concentration of this compound for cell culture experiments is a critical parameter that requires careful consideration of the cell type and experimental goals. The information and protocols provided in these application notes serve as a valuable starting point for researchers. It is recommended to perform a dose-response and time-course experiment to determine the most effective concentration of this compound for your specific experimental system. Always include appropriate vehicle controls in your experiments to ensure that the observed effects are due to the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [D-PDMP]:Glycoscience Protocol Online Database [jcggdb.jp]
- 4. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol alters cellular cholesterol homeostasis by modulating the endosome lipid domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Dthib: A Direct HSF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and handling of Dthib (Direct Targeted Heat Shock Factor 1 Inhibitor) for laboratory use. The protocols outlined below are intended to ensure consistent and reliable experimental results.
Introduction
This compound is a potent and selective small molecule inhibitor of Heat Shock Factor 1 (HSF1).[1][2] It functions by directly binding to the DNA-binding domain of HSF1, which leads to the selective degradation of nuclear HSF1.[3][4][5] This inhibition of HSF1 activity disrupts the heat shock response and downregulates the expression of HSF1 target genes, including key molecular chaperones like HSP27, HSP70, and HSP90.[1][3] Consequently, this compound has demonstrated significant anti-cancer activity, particularly in therapy-resistant prostate cancer models, by suppressing androgen receptor (AR) signaling pathways.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| Formal Name | N-(4-chloro-3-nitrophenyl)-N′-(4-fluorophenyl)-urea | [6] |
| CAS Number | 897326-30-6 | [6] |
| Molecular Formula | C₁₃H₉ClFN₃O₃ | [6] |
| Formula Weight | 309.7 g/mol | [6] |
| Purity | ≥98% | [6] |
| Formulation | A solid | [6] |
| λmax | 256 nm | [6] |
Solubility Data
This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure optimal dissolution and stability. As noted by suppliers, hygroscopic solvents like DMSO can absorb moisture, which may impact solubility.[1][2] Therefore, using a fresh, unopened bottle of the solvent is highly recommended.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (322.91 mM) | Ultrasonic assistance may be required. Use of newly opened DMSO is recommended due to its hygroscopic nature. | [1] |
| DMSO | 86 mg/mL (277.7 mM) | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Methanol | Soluble | - | [6] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light-sensitive compounds)[7]
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol:
-
Pre-dissolution Steps: Before opening the vial of this compound, bring it to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder into a sterile vial.[7]
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-30 minutes.[7] Gentle warming to 37°C for a short period may also aid dissolution, but ensure the compound is not temperature-sensitive.[7]
-
Visually inspect the solution to ensure there are no visible particulates before use.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][8]
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots as recommended in the storage guidelines (Section 5).
-
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
Protocol:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
To avoid precipitation, add the stock solution to the medium while gently swirling the tube.[7]
-
It is recommended to perform dilutions in a stepwise manner to avoid rapid changes in concentration that could cause the compound to precipitate.[8]
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with a concentration of 0.1% being preferable to avoid solvent-induced cellular toxicity or off-target effects.[7][8] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Use: Use the freshly prepared working solutions immediately for treating cells.
Preparation of Formulations for In Vivo Studies
For animal studies, this compound can be formulated for intraperitoneal (i.p.) injection. Below are two example formulations.
Formulation 1: SBE-β-CD in Saline [1]
Materials:
-
This compound stock solution (e.g., 20.8 mg/mL in DMSO)
-
20% (w/v) SBE-β-CD in saline
-
Sterile conical tubes
Protocol:
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
For a final concentration of 2.08 mg/mL, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.[1]
-
Mix thoroughly until the solution is clear.
Formulation 2: PEG300, Tween-80, and ddH₂O [2]
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile double-distilled water (ddH₂O)
-
Sterile conical tubes
Protocol:
-
To prepare 1 mL of the final formulation, add 50 µL of a 100 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix until clear.[2]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[2]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.[2]
-
This mixed solution should be used immediately for optimal results.[2]
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][8] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Note: The stability of this compound at different pH values and in aqueous solutions over extended periods has not been extensively reported. It is recommended to prepare fresh aqueous working solutions for each experiment.
Mechanism of Action and Signaling Pathway
This compound directly targets HSF1, a transcription factor that is a master regulator of the cellular stress response. In many cancer cells, HSF1 is constitutively active and supports tumor growth and survival. This compound binding to the HSF1 DNA-binding domain promotes the degradation of nuclear HSF1 via a proteasome- and FBXW7-dependent pathway.[3][4] This leads to the downregulation of HSF1 target genes, including molecular chaperones (HSP90, HSP70, HSP27) that are crucial for the stability and function of oncogenic proteins like the Androgen Receptor (AR) and its splice variants (e.g., AR-v7).[3] The depletion of these chaperones results in the suppression of AR signaling, leading to cell cycle arrest and reduced proliferation of prostate cancer cells.[1][3]
Caption: this compound inhibits HSF1, leading to suppressed AR signaling.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be observed when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
- 6. caymanchem.com [caymanchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Measuring HSF1 Inhibition by Dthib
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a crucial cellular mechanism for maintaining protein homeostasis (proteostasis) under conditions of stress.[1][2] In many cancers, HSF1 is constitutively active, where it is exploited to support malignant transformation, proliferation, and survival by upregulating cytoprotective heat shock proteins (HSPs).[3][4] This makes HSF1 a compelling therapeutic target. Dthib (Direct Targeted HSF1 Inhibitor) is a small molecule that has been identified as a direct and selective inhibitor of HSF1.[5][6] These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on the HSF1 pathway.
Mechanism of Action of this compound: Under normal conditions, HSF1 is an inactive monomer in the cytoplasm, bound by chaperones like HSP90.[3] Upon proteotoxic stress, HSF1 dissociates, trimerizes, is phosphorylated, and translocates to the nucleus.[7][8] There, it binds to DNA sequences known as Heat Shock Elements (HSEs) in the promoters of target genes, activating the transcription of HSPs (e.g., HSP70, HSP27, HSP90).[3]
This compound functions by physically engaging the DNA-binding domain (DBD) of HSF1.[6][9] This interaction does not block DNA binding directly but instead selectively stimulates the degradation of nuclear HSF1 through a proteasome- and FBXW7-dependent pathway.[5][9] The resulting loss of nuclear HSF1 leads to decreased occupancy at target gene promoters and a robust suppression of the HSF1-driven transcriptional program.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HSF1 activity and cancer cell proliferation from published studies.
Table 1: Binding Affinity and Cellular Efficacy of this compound
| Parameter | Value | Cell Line / System | Comments | Reference |
|---|---|---|---|---|
| Kd (HSF1 DBD Binding) | 160 nM | In vitro | Direct physical engagement with the HSF1 DNA-binding domain. | [5][6] |
| EC50 (Clonal Expansion) | 1.2 µM | C4-2 (Prostate Cancer) | Dose-dependent reduction in colony formation. | [6] |
| EC50 (Clonal Expansion) | 3.0 µM | PC-3 (Prostate Cancer) | Dose-dependent reduction in colony formation. |[6] |
Table 2: Effect of this compound on HSF1 Target Gene and Protein Expression
| Target | Effect | Concentration | Time | Cell Line | Reference |
|---|---|---|---|---|---|
| HSP27, HSP70, HSP90 Proteins | Dose-dependent reduction | 0.5 - 5 µM | 48 hours | C4-2 | [6][9] |
| HSP25, HSP70 Proteins | Attenuated heat shock induction | 0.5 - 10 µM | - | MEFs | [6] |
| HSP Target Gene Transcripts | Dose-dependent reduction | 0.5 - 5 µM | 48 hours | C4-2 |[9] |
Application Note 1: HSF1 Transcriptional Activity using a Luciferase Reporter Assay
This assay quantitatively measures HSF1 transcriptional activity by using a reporter plasmid where the firefly luciferase gene is driven by a promoter containing HSF1-specific Heat Shock Elements (HSEs).[2][10] Inhibition of HSF1 by this compound results in a decrease in luciferase expression and signal.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HEK293, HeLa, or relevant cancer cell line) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 16-24 hours at 37°C, 5% CO2.[11]
-
-
Transfection:
-
Co-transfect cells with an HSE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include a DMSO vehicle control.
-
Incubate for a predetermined time (e.g., 4-24 hours).
-
-
HSF1 Activation (Stress Induction):
-
To measure inhibition of the stress-induced response, apply a heat shock by placing the plate in a 42°C water bath or incubator for 1 hour.[12]
-
Allow cells to recover at 37°C for 4-6 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove medium and wash cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.[13]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence to Renilla Luminescence to normalize for cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of this compound concentration to determine the IC50 value.
-
Application Note 2: HSF1 Target Gene Expression by RT-qPCR
This protocol measures the mRNA levels of HSF1 target genes (e.g., HSPA1A (HSP70), HSPB1 (HSP27), HSP90AA1 (HSP90)) to assess the impact of this compound at the transcriptional level.[14]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for 24-48 hours.[9]
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for target genes (HSPA1A, HSPB1) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(this compound-treated) - ΔCt(vehicle control)
-
Fold Change = 2-ΔΔCt
-
-
Plot the fold change against this compound concentration.
-
Application Note 3: Direct Target Engagement by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a physiological context.[15] Ligand binding typically stabilizes the target protein, increasing the temperature required to denature it. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[16][17]
Protocol:
-
Cell Treatment:
-
Culture cells to a high density. Harvest and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into two aliquots: one treated with a saturating concentration of this compound, the other with vehicle (DMSO). Incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments).[15] Include an unheated control.
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[18]
-
-
Protein Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration.
-
Analyze equal amounts of protein from each sample by Western blotting using a specific antibody against HSF1.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control for both vehicle- and this compound-treated groups.
-
Plot the normalized soluble HSF1 fraction against temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization.[17]
-
References
- 1. The Multifaceted Role of HSF1 in Pathophysiology: Focus on Its Interplay with TG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 4. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Dthib on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), has emerged as a promising therapeutic agent in pre-clinical cancer studies, particularly in therapy-resistant prostate cancer.[1] HSF1 is a critical transcription factor that, under normal physiological conditions, orchestrates the heat shock response to protect cells from stress. However, in various cancers, HSF1 is constitutively active and drives a transcriptional program that supports tumor cell proliferation, survival, and metastasis.[2] this compound exerts its anti-tumor effects by directly binding to the DNA-binding domain of HSF1, which leads to the degradation of nuclear HSF1.[3][4] This inhibition disrupts the HSF1-driven cancer gene signature, affecting the expression of molecular chaperones such as HSP27, HSP70, and HSP90, and consequently impacting key oncogenic pathways, including the androgen receptor (AR) signaling axis in prostate cancer.[3][4][5]
These application notes provide a comprehensive overview of the protocols to assess the efficacy of this compound in both in vitro and in vivo cancer models. The following sections detail the methodologies for key experiments, present quantitative data from published studies in a structured format, and provide visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on cancer cell viability and in vivo tumor growth.
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | EC50 (µM) | Reference |
| C4-2 | Prostate Cancer | AlamarBlue | 1.2 | [6] |
| PC-3 | Prostate Cancer | AlamarBlue | 3.0 | [6] |
| 22Rv1 | Prostate Cancer | Cell Viability Assay | 1.6 | [6] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Animal Model | Cancer Cell Line | this compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference | |---|---|---|---|---| | Nude Mice | C4-2 | 5 mg/kg/day (IP) | 3 weeks | 40% reduction in median tumor volume |[3] | | TRAMP-C2 Mice | TRAMP-C2 | 5 mg/kg | Not Specified | Tumor Regression |[6] | | Nude Mice | 22Rv1 | 5 mg/kg/day | Not Specified | Strong attenuation of tumor growth |[3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the inhibition of the HSF1 signaling pathway.
Experimental Workflow
The diagram below outlines the general workflow for assessing the effect of this compound on tumor growth, from in vitro cell-based assays to in vivo animal studies.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (AlamarBlue/Resazurin Method)
This assay quantitatively measures cell proliferation and viability. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Materials:
-
Cancer cell lines (e.g., C4-2, PC-3, 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
AlamarBlue reagent
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.[1][7]
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank values. Plot the results to determine the EC50 value.
-
2. Cell Viability Assay (Trypan Blue Exclusion Method)
This method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[6][8]
-
Materials:
-
Treated and control cell suspensions
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
-
Protocol:
-
Harvest cells after this compound treatment and resuspend in PBS or serum-free medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).[6]
-
Incubate at room temperature for 1-3 minutes.[8]
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[6]
-
3. Clonogenic Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or petri dishes
-
PBS
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Protocol:
-
Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the this compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.[9]
-
Remove the medium, wash the wells with PBS, and fix the colonies with fixation solution for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[9]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. Calculate the plating efficiency and survival fraction relative to the control.
-
Mechanistic Studies
1. Western Blotting
This technique is used to detect and quantify specific proteins in a sample, such as HSF1 and its downstream targets.
-
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSF1, anti-HSP70, anti-HSP90, anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
2. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific messenger RNA (mRNA) transcripts.
-
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., HSPA1A (HSP70), HSPB1 (HSP27), KLK3 (PSA)) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
Extract total RNA from cells and assess its quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the control group.[10]
-
In Vivo Studies
1. Prostate Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy and potential toxicity of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Prostate cancer cells (e.g., C4-2, 22Rv1) mixed with Matrigel
-
This compound formulation for injection (e.g., in a vehicle like DMSO and saline)
-
Calipers
-
Animal scale
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-2 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Administer this compound (e.g., 5 mg/kg) or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).[3]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12][13]
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the anti-tumor effects of this compound. By systematically applying these in vitro and in vivo methodologies, researchers can further elucidate the therapeutic potential of HSF1 inhibition as a promising strategy for the treatment of cancer. The provided diagrams offer a clear visual understanding of the mechanism of action and the experimental process, facilitating the design and execution of future studies in this area.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. HSF1 Drives a Transcriptional Program Distinct from Heat Shock to Support Highly Malignant Human Cancers [cancer.fr]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Dthib for the Study of HSF1-Dependent Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular stress response, often referred to as the heat shock response (HSR).[1][2] In normal cells, HSF1 is essential for maintaining protein homeostasis (proteostasis) by upregulating the expression of molecular chaperones, known as heat shock proteins (HSPs).[3] However, a wide range of cancers exploit the HSF1 pathway to support their malignant phenotype, including proliferation, survival, and metastasis.[1][2] Elevated nuclear HSF1 abundance is often correlated with cancer severity, resistance to therapy, and poorer patient outcomes.[1][2][4] This has made HSF1 a compelling target for cancer drug development.[2]
Dthib (Direct Targeted HSF1 Inhibitor) is a potent and selective small-molecule inhibitor of HSF1.[4][5] It directly binds to the DNA-binding domain (DBD) of HSF1 with a dissociation constant (Kd) of approximately 160 nM.[4][5] Unlike many other HSF1 inhibitors, this compound has a unique mechanism of action; it selectively promotes the degradation of nuclear HSF1, the active form of the transcription factor, through a proteasome- and FBXW7-dependent pathway.[1][5] This leads to a robust inhibition of the HSF1-dependent cancer gene signature (HSF1 CaSig) and subsequent suppression of cancer cell proliferation.[1][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate HSF1-dependent gene expression.
Mechanism of Action
This compound exerts its inhibitory effect on HSF1 through a multi-step process that ultimately leads to the downregulation of HSF1 target genes.
-
Direct Binding: this compound physically engages with the DNA-binding domain of HSF1.[4][5]
-
Selective Degradation of Nuclear HSF1: Upon binding, this compound selectively stimulates the degradation of HSF1 within the nucleus.[1][4][5] This process is dependent on the proteasome and the F-box protein FBXW7, a component of the SCF E3 ubiquitin ligase complex.[1][6]
-
Reduced Promoter Occupancy: The degradation of nuclear HSF1 leads to a decrease in its occupancy at the promoter regions of its target genes, including both activated and repressed loci.[5]
-
Inhibition of HSF1-Dependent Gene Expression: With reduced promoter binding, the transcription of HSF1 target genes is significantly altered. The expression of HSF1-activated genes, such as various HSPs (e.g., HSP27, HSP70, HSP90), is repressed.[5] Conversely, the expression of HSF1-repressed genes can be de-repressed.[5]
This targeted degradation of active nuclear HSF1 makes this compound a valuable tool for studying the specific roles of HSF1 in both normal cellular stress responses and in the context of cancer biology.
Key Applications
-
Investigating the Heat Shock Response: this compound can be used to attenuate the acute heat shock response in a dose-dependent manner, allowing for the study of the specific contributions of HSF1 to this pathway.[5]
-
Cancer Biology Research: this compound is a powerful tool for exploring the reliance of cancer cells on the HSF1 pathway for survival and proliferation. It has been shown to be effective in various cancer models, including therapy-resistant prostate cancer.[1][5]
-
Drug Development: As a direct and selective inhibitor, this compound serves as a lead compound for the development of novel HSF1-targeted therapies for a range of cancers.[1][2]
-
Target Validation: this compound can be used to validate HSF1 as a therapeutic target in different cancer types and to identify potential biomarkers of response to HSF1 inhibition.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 160 nM | In vitro (HSF1 DBD) | [4][5] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [4][7] |
| 3.0 µM | PC-3 (Prostate Cancer) | [4][7] | |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [7] |
Effects of this compound on HSF1 Target Gene and Protein Expression
| Target | Effect | Concentration | Treatment Time | Cell Line | Reference |
| HSP27 Protein | Reduced | 0.5-5 µM | 48 hours | C4-2 | [4][5] |
| HSP70 Protein | Reduced | 0.5-5 µM | 48 hours | C4-2 | [4][5] |
| HSP90 Protein | Reduced | 0.5-5 µM | 48 hours | C4-2 | [4][5] |
| HSPA4L mRNA | Reduced | 2.5 µM | 36 hours | C4-2 | [5] |
| STAT6 mRNA | Increased | 2.5 µM | 36 hours | C4-2 | [5] |
| HSP25 Protein | Reduced (Heat Shock Induced) | 0.5-10 µM | Not Specified | MEF | [4] |
| HSP70 Protein | Reduced (Heat Shock Induced) | 0.5-10 µM | Not Specified | MEF | [4] |
Mandatory Visualizations
Caption: Mechanism of this compound-mediated inhibition of HSF1 signaling.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell lines (e.g., C4-2, PC-3)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Culture cells according to standard protocols for the chosen cell line.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., 0.5, 1, 2.5, 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream analyses.
Western Blot Analysis of HSF1 and HSPs
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSF1, anti-HSP70, anti-HSP27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for HSF1 Target Genes
Materials:
-
Treated and control cell pellets
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR primers for target genes (e.g., HSPA4L, STAT6) and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Extract total RNA from cell pellets using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up qRT-PCR reactions in triplicate for each gene and each sample using a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR on a real-time PCR system. A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
Cell Viability (MTS) Assay
Materials:
-
Cells seeded in a 96-well plate and treated with this compound/vehicle
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
96-well plate reader
Protocol:
-
After the desired treatment period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[8][9]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[8][9]
-
Measure the absorbance at 490 nm using a 96-well plate reader.[8][9]
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Chromatin Immunoprecipitation (ChIP)-qPCR
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-HSF1 antibody and IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for promoter regions of HSF1 target genes
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin to fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of HSF1 target genes to quantify the amount of enriched DNA.
-
Analyze the data as a percentage of input DNA.
Conclusion
This compound is a valuable and specific tool for probing the function of HSF1 in various biological contexts. Its unique mechanism of inducing the degradation of nuclear HSF1 allows for precise investigation of HSF1-dependent gene expression. The protocols and data provided in these application notes offer a solid foundation for researchers to incorporate this compound into their studies of the heat shock response, cancer biology, and the development of novel therapeutics targeting the HSF1 pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock response - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FBXW7 modulates cellular stress response and metastatic potential via HSF1 post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Dthib insolubility in aqueous solutions
Welcome to the technical support center for Dthib, a direct and selective inhibitor of Heat Shock Factor 1 (HSF1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Direct Targeted HSF1 Inhibitor) is a small molecule that acts as a direct and selective inhibitor of Heat Shock Factor 1 (HSF1).[1][2][3][4] It physically binds to the DNA-binding domain (DBD) of HSF1 with a high affinity.[1][2][5] This interaction leads to the selective degradation of nuclear HSF1, which in turn inhibits the HSF1 cancer gene signature and suppresses the proliferation of cancer cells.[1][2][6][7][8] this compound has shown potent anti-cancer activities in various models, including therapy-resistant prostate cancer.[2][6][7][8]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[5] However, it is insoluble in water.[3] This low aqueous solubility is a critical factor to consider when designing experiments.
Q3: I am observing precipitation of this compound in my aqueous buffer during my experiment. What could be the cause?
A3: Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain this compound's solubility. This leads to the compound "crashing out" or precipitating.
Q4: How can I prevent this compound from precipitating in my aqueous experimental setup?
A4: To prevent precipitation, it is crucial to maintain a sufficient concentration of a suitable organic solvent in the final aqueous solution. Here are some key strategies:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is high enough to keep this compound dissolved. This often requires careful titration and optimization for your specific experimental conditions. However, be mindful that high concentrations of DMSO can have off-target effects on cells.
-
Use a Surfactant: Incorporating a biocompatible surfactant, such as Tween 80, can help to create micelles that encapsulate the hydrophobic this compound molecule, improving its apparent solubility in aqueous solutions.
-
Employ a Co-solvent System: For in vivo studies, and adaptable for some in vitro applications, a co-solvent system can be effective. A common formulation involves dissolving this compound in DMSO first, then mixing with other components like PEG300 and Tween 80 before final dilution in a saline solution.[3]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of this compound stock into aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your assay. Test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance between solubility and minimal solvent-induced artifacts. 2. Prepare intermediate dilutions of your this compound stock in a solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | This compound is aggregating at the experimental temperature or due to interactions with components in the buffer. | 1. Decrease the incubation temperature of your experiment if possible.[9] 2. Consider adding a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.01-0.1%) to your buffer to improve stability. |
| Inconsistent experimental results, possibly due to variable this compound concentration. | Undissolved this compound particles are leading to an inaccurate final concentration of the active compound. | 1. After preparing the final this compound solution, centrifuge it at high speed to pellet any precipitate. Use the supernatant for your experiment to ensure you are working with a homogenous, soluble fraction. 2. Visually inspect your solutions for any signs of precipitation before each use. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to HSF1 DBD | 160 nM | [1][2][5] |
| EC50 in C4-2 prostate cancer cells | 1.2 µM | [2][5] |
| EC50 in 22Rv1 prostate cancer cells | 1.6 µM | [5] |
| EC50 in PC3 prostate cancer cells | 3.0 µM | [2][5] |
| Solubility in DMSO | 86 mg/mL (277.7 mM) | [3] |
| Solubility in Ethanol | 17 mg/mL | [3] |
| Solubility in Water | Insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder. The molecular weight of this compound is 309.68 g/mol . c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Diluting this compound for In Vitro Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
-
Procedure: a. Thaw a 10 mM this compound stock solution in DMSO. b. Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution with 1% DMSO. c. Further dilute the intermediate solution into the final cell culture plate. For instance, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a well to get a final concentration of 10 µM this compound and 0.1% DMSO. d. Always prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
Visualizations
Caption: this compound's mechanism of action on the HSF1 signaling pathway.
Caption: Experimental workflow for preparing this compound for in vitro assays.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
- 8. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
overcoming resistance to Dthib treatment in cancer cells
Welcome to the Dthib Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to this compound, a novel tyrosine kinase inhibitor. Our goal is to help you overcome challenges associated with this compound treatment, particularly the development of drug resistance in cancer cells.
Disclaimer
This compound is a hypothetical drug used for illustrative purposes in this guide. The experimental protocols, data, and resistance mechanisms described are based on established principles of targeted cancer therapy and are intended to serve as a practical resource for researchers in the field.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro experiments with this compound.
Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. A systematic approach to troubleshooting is crucial for ensuring data reproducibility.
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Inconsistent initial cell seeding density is a major source of variability. Always perform accurate cell counts before plating. Overgrowth in control wells can lead to cell death and artificially inflate the apparent viability of treated wells.
-
Media and Supplements: Use the same batch of media, serum, and supplements for the duration of an experiment to avoid variability.
-
-
Assay Protocol:
-
Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug is fully solubilized, as precipitation can drastically alter the effective concentration.
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation period across all experiments.
-
Plate Edge Effects: Evaporation from wells on the edge of a multi-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data or ensure they are filled with sterile PBS or media to maintain humidity.
-
-
Data Analysis:
-
Normalization: Always normalize your data to the untreated control wells on the same plate. Raw absorbance or luminescence values will naturally vary between plates and experimental days.
-
Curve Fitting: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50. Ensure your data points cover the full range of the dose-response curve, from minimal to maximal effect.
-
Below is a decision tree to help diagnose the source of variability.
Question: My this compound-sensitive cell line is showing a reduced response to the drug after several passages. What should I do?
Answer: This suggests the emergence of a resistant population within your culture. This can happen through selective pressure even without explicit drug exposure if culture conditions are suboptimal.
-
Verify with Early Stock: Thaw an early-passage vial of the parental cell line and test its sensitivity to this compound alongside your current culture. This will confirm if a shift in sensitivity has occurred.
-
Perform Short Tandem Repeat (STR) Profiling: Verify the identity of your cell line. Cross-contamination with a less sensitive cell line is a possible cause.
-
Isolate Clones: If resistance is confirmed, you can perform single-cell cloning to isolate and characterize both sensitive and resistant subpopulations from your current culture.
-
Review Culture Maintenance: Avoid letting cells become over-confluent, as this can create selective pressure. Adhere to a strict passaging schedule.
Question: I've developed a this compound-resistant cell line, but Western blot analysis shows no change in the target protein's expression or phosphorylation. What are the next steps?
Answer: Resistance to targeted therapies can be multifactorial and does not always involve direct modification of the drug target. If your target protein appears unchanged, consider these alternative mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling pathways to circumvent the inhibited target. For example, amplification or activation of other receptor tyrosine kinases (RTKs) like MET or AXL can sustain downstream signaling (e.g., PI3K/AKT, MAPK/ERK) despite this compound treatment.
-
Next Step: Perform a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Follow up with Western blots for promising candidates (e.g., p-MET, p-AXL, p-HER2).
-
-
Downstream Mutations: Mutations in components downstream of your target, such as in the RAS-RAF-MEK pathway, can render the cell independent of upstream signaling.
-
Next Step: Sequence key downstream oncogenes like KRAS, NRAS, and BRAF to check for activating mutations.
-
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Next Step: Use qPCR or Western blot to check for the expression of common drug transporters like ABCB1 (MDR1) and ABCG2.
-
-
Phenotypic Changes: A switch in cell phenotype, such as an epithelial-to-mesenchymal transition (EMT), has been linked to drug resistance.
-
Next Step: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blot or immunofluorescence.
-
Frequently Asked Questions (FAQs)
Question: What are the common molecular mechanisms of acquired resistance to this compound?
Answer: Acquired resistance to tyrosine kinase inhibitors like this compound typically falls into several categories:
-
On-Target Alterations: These are genetic changes that directly affect the drug's target protein.
-
Secondary Mutations: A common mechanism is the acquisition of a "gatekeeper" mutation (analogous to T790M in EGFR) within the kinase domain that prevents this compound from binding effectively.
-
Target Amplification: Increased copy number of the target gene can lead to protein overexpression, requiring higher drug concentrations for inhibition.
-
-
Bypass Track Activation: The cancer cell activates alternative signaling pathways to maintain proliferation and survival, making it less dependent on the this compound target.
-
MET Amplification: Increased MET signaling can activate PI3K/AKT and MAPK pathways, bypassing EGFR-like inhibition.
-
HER2/HER3 Activation: Upregulation or mutation of other ErbB family members can provide redundant signaling.
-
-
Downstream Pathway Alterations: Mutations in genes downstream of the target (e.g., KRAS, PIK3CA) can lead to constitutive pathway activation.
-
Histologic or Phenotypic Transformation: In some cases, the cancer cell undergoes a fundamental change, such as transforming from a non-small cell lung cancer (NSCLC) phenotype to a small cell lung cancer (SCLC) phenotype, which has different survival dependencies.
Question: What is the recommended method for generating a this compound-resistant cell line?
Answer: The most common and reliable method is the continuous, dose-escalation exposure of a sensitive parental cell line to this compound. This process mimics the selective pressure that leads to acquired resistance in patients. The development can take anywhere from 3 to 18 months.
The general workflow is as follows:
-
Determine Initial IC50: Accurately determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration of approximately IC20 to IC50.
-
Monitor and Passage: Initially, a large percentage of cells will die. The surviving cells are allowed to repopulate. Once the culture reaches ~80% confluency, passage the cells and maintain the same drug concentration.
-
Dose Escalation: When the cells have adapted and are proliferating robustly at the current concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50).
-
Characterize and Bank: Once a resistant line is established, characterize its level of resistance (new IC50), verify its genetic identity (STR profiling), and create cryopreserved stocks at different stages of resistance.
Question: What are some strategies to overcome this compound resistance in vitro?
Answer: Strategies to overcome resistance depend on the underlying mechanism. Once a mechanism is identified, several approaches can be tested:
-
Combination Therapy:
-
Bypass Pathway Inhibition: If resistance is mediated by MET amplification, combine this compound with a MET inhibitor. This dual-targeting approach can restore sensitivity.
-
Downstream Inhibition: Combine this compound with an inhibitor of a downstream effector, such as a MEK or PI3K inhibitor, to block the reactivated signaling pathway.
-
-
Next-Generation Inhibitors: If resistance is due to a secondary mutation in the target protein, a next-generation TKI designed to bind to the mutated protein may be effective.
-
Targeting Apoptosis: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members). Combining this compound with a BH3 mimetic could lower the threshold for apoptosis and restore treatment efficacy.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines Cell viability was assessed after 72 hours of treatment using a luminescent ATP assay. Data are presented as mean ± standard deviation from three independent experiments.
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| HCC827 | This compound-Sensitive Parental | 15 ± 2.5 | 1.0 |
| HCC827-DR | This compound-Resistant Derivative | 210 ± 18.1 | 14.0 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Summary of Protein Expression Changes in this compound-Resistant Cells Relative protein levels were determined by Western blot analysis in HCC827-DR cells compared to parental HCC827 cells under basal (untreated) conditions.
| Protein | Pathway/Function | Fold Change in HCC827-DR vs. Parental | Implied Resistance Mechanism |
| p-EGFR (Y1068) | Target Pathway | ~1.0 | Target activity is similar |
| Total EGFR | Target Pathway | ~1.2 | No significant target overexpression |
| p-MET (Y1234/1235) | Bypass Pathway | 8.5 | MET Bypass Track Activation |
| Total MET | Bypass Pathway | 7.9 | MET Amplification/Upregulation |
| p-AKT (S473) | Downstream Signaling | 4.2 | Reactivation of PI3K/AKT pathway |
| ABCB1 (MDR1) | Drug Efflux | ~1.1 | Not a primary mechanism |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
-
Materials:
-
This compound-sensitive cancer cell line (e.g., HCC827)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
-
-
Procedure:
-
Cell Seeding: a. Harvest cells in logarithmic growth phase. b. Count cells and adjust the concentration to 2.5 x 10⁴ cells/mL in complete growth medium. c. Seed 100 µL of the cell suspension (2,500 cells) into each well of an opaque 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Treatment: a. Prepare a serial dilution of this compound in complete growth medium. A common range is 10 µM to 0.1 nM, plus a vehicle control (DMSO only). b. Remove the medium from the cells and add 100 µL of the appropriate drug dilution to each well (in triplicate). c. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reconstituted reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Record luminescence using a plate reader.
-
Data Analysis: a. Average the triplicate readings for each concentration. b. Normalize the data by setting the vehicle control luminescence as 100% viability and a "no cells" control as 0% viability. c. Plot the normalized viability (%) against the log-transformed this compound concentration. d. Use a non-linear regression analysis (variable slope, four parameters) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for preparing cell lysates and analyzing protein expression to investigate resistance mechanisms.
-
Materials:
-
Parental and this compound-resistant cell lines
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-AKT, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Lysis: a. Culture parental and resistant cells to 80-90% confluency. b. Place the culture dishes on ice and wash the cells twice with ice-cold PBS. c. Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 500 µL for a 10 cm dish). d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: a. Dilute each lysate to the same final concentration (e.g., 2 µg/µL) with RIPA buffer. b. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis and Transfer: a. Load the denatured samples into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's protocol. b. Image the resulting chemiluminescent signal using a digital imager. c. Re-probe the membrane with a loading control antibody (e.g., beta-actin) to ensure equal protein loading.
-
Technical Support Center: Optimizing Dthib Dosage to Minimize Off-Target Effects
Welcome to the technical support center for Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve maximal on-target efficacy while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct and selective inhibitor of Heat Shock Factor 1 (HSF1).[1] It physically binds to the DNA-binding domain (DBD) of HSF1 with a dissociation constant (Kd) of approximately 160 nM.[1][2][3] Unlike some other HSF1 inhibitors, this compound's primary mechanism is not the prevention of HSF1 binding to DNA.[4] Instead, it selectively stimulates the degradation of HSF1 within the nucleus in a proteasome- and FBXW7-dependent manner.[3][4] This leads to a reduction in the nuclear abundance of HSF1, thereby inhibiting the transcription of HSF1 target genes, including various heat shock proteins (HSPs) that are crucial for cancer cell survival and proliferation.[3][4]
Q2: What are the known on-target effects of this compound?
A2: The on-target effects of this compound are directly related to the inhibition of the HSF1 pathway. These include:
-
Inhibition of the HSF1 Cancer Gene Signature: this compound robustly suppresses the transcriptional signature associated with HSF1 activation in cancer cells.[1][4]
-
Reduction of Heat Shock Protein (HSP) Levels: Treatment with this compound leads to a dose-dependent decrease in the steady-state protein abundance of HSF1 target chaperones such as HSP27, HSP70, HSP90, and p23.[1][4]
-
Suppression of Cancer Cell Proliferation: this compound has been shown to inhibit the growth and clonal expansion of various cancer cell lines, particularly prostate cancer cells.[3][4]
-
Induction of Cell Cycle Arrest: In cancer cells, this compound can induce cell cycle arrest, primarily at the G1 phase.[2]
-
Attenuation of Tumor Growth in vivo: In preclinical animal models of therapy-resistant prostate cancer, this compound has demonstrated potent anti-tumor activity, including tumor regression.[2][4][5]
-
Suppression of Androgen Receptor (AR) Signaling: By depleting the multi-chaperone machinery dependent on HSF1, this compound can suppress the stability and activity of the androgen receptor and its splice variants (e.g., AR-v7).[3][4]
Q3: What is known about the off-target effects and selectivity of this compound?
A3: Studies have indicated a high degree of selectivity for this compound towards HSF1.
-
Direct Binding Specificity: Differential Scanning Fluorimetry (DSF) assays have shown that this compound does not interact non-specifically with other proteins such as RPA1 single-stranded DNA binding domain or the HSC70 chaperone.[4] A structurally similar but inactive analogue, A01, did not show any interaction with the HSF1 DBD.[4]
-
Cellular Thermal Shift Assay (CETSA): In whole-cell lysates, this compound was shown to increase the thermal stability of HSF1, but not that of another nuclear transcription factor, SP1, further validating its selective engagement with HSF1 in a cellular context.[4]
-
Conservation of Other Degradation Pathways: While this compound promotes HSF1 degradation via the FBXW7-dependent pathway, it does not appear to perturb the normal function of FBXW7 on its other targets, such as c-MYC, as the abundance of nuclear c-MYC was unaffected by this compound treatment.[4]
At present, specific off-target signaling pathways significantly modulated by this compound at effective concentrations have not been extensively reported. However, it is crucial for researchers to empirically determine potential off-target effects in their specific experimental systems.
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on published data, a good starting point for in vitro experiments is a dose-response study ranging from 0.5 µM to 10 µM.[1] The half-maximal effective concentration (EC50) for cell viability reduction has been reported to be in the low micromolar range for several prostate cancer cell lines.
| Cell Line | EC50 for Cell Viability (µM) | Reference |
| C4-2 | 1.2 | [2] |
| 22Rv1 | 1.6 | [2] |
| PC-3 | 3.0 | [2] |
Q5: What are the suggested dosages for in vivo animal studies?
A5: In mouse xenograft models of prostate cancer, this compound has been shown to be well-tolerated and effective at doses administered via intraperitoneal (IP) injection.
| Dosage | Animal Model | Outcome | Reference |
| 1 mg/kg/day | Syngeneic mouse PCa model | Significant tumor regression | [4] |
| 5 mg/kg/day | C4-2 xenograft mouse model | Potent attenuation of tumor progression, robust tumor regression | [4][5] |
| up to 25 mg/kg/day | Animal models | Well-tolerated | [3] |
Researchers should perform their own dose-finding and toxicity studies for their specific animal models.
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: The this compound concentration may be too high, leading to off-target toxicity. While this compound is selective, supra-physiological doses can have unintended effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your non-cancerous cell line and compare it to the EC50 of your target cancer cell lines.
-
Reduce Concentration and Increase Incubation Time: Lower the concentration of this compound and extend the duration of the experiment to see if on-target effects can be achieved at sub-toxic levels for normal cells.
-
Assess HSF1 Dependence: To confirm the cytotoxicity is off-target, use siRNA or shRNA to knock down HSF1 in the non-cancerous cells. If this compound-induced cytotoxicity persists in HSF1-depleted cells, it is likely an off-target effect.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: this compound Solubility and Stability: this compound is soluble in DMSO and methanol.[2] Improper dissolution or storage can lead to variability.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved in the solvent before preparing working solutions.
-
Prepare fresh working solutions from a stock solution for each experiment.
-
Store the stock solution at -20°C as recommended.[2]
-
-
-
Possible Cause 2: Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response to treatment.
-
Troubleshooting Steps:
-
Maintain consistent cell seeding densities and passage numbers for all experiments.
-
Use the same batch of media and supplements for the duration of the study.
-
-
Issue 3: Lack of expected on-target effects (e.g., no reduction in HSP levels).
-
Possible Cause 1: Insufficient this compound Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short to elicit a measurable response in your specific cell line.
-
Troubleshooting Steps:
-
Increase the concentration of this compound in a step-wise manner.
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
-
Possible Cause 2: Low Basal HSF1 Activity: The cancer cell line being used may not have a high dependency on the HSF1 pathway for survival.
-
Troubleshooting Steps:
-
Measure the basal expression levels of HSF1 and its target genes (e.g., HSP70, HSP27) in your cell line and compare them to sensitive cell lines reported in the literature.
-
Consider using a positive control cell line known to be sensitive to HSF1 inhibition (e.g., C4-2 prostate cancer cells).[4]
-
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Create a serial dilution to generate a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound solutions.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as MTT, MTS, or a live/dead cell stain, to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the EC50 value.
Protocol 2: Western Blot Analysis of HSF1 Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HSF1, HSP70, HSP27, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound binds to the DNA-binding domain of nuclear HSF1, promoting its degradation via the FBXW7-proteasome pathway.
Caption: A stepwise workflow for optimizing this compound dosage, from initial in vitro screening to in vivo study preparation.
Caption: The HSF1 signaling pathway and the inhibitory point of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
Dthib Stability & Experimental Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and effective use of Dthib in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound, a direct and selective inhibitor of Heat Shock Factor 1 (HSF1).
Q1: My this compound solution appears to have precipitated after dilution in aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water.[1] Precipitation in aqueous solutions is a common issue. To address this:
-
Use a Co-solvent: When preparing working solutions for in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween 80, and water. A typical preparation involves dissolving the this compound stock in DMSO first, then adding PEG300 and Tween 80 before the final addition of water.[1]
-
Final DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your final assay buffer immediately before use to minimize the time for potential precipitation.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q2: I am observing inconsistent results between experiments. Could this be related to this compound stability?
A2: Inconsistent results can stem from issues with stock solution stability. This compound is stable as a solid for at least four years when stored at -20°C.[2] However, its stability in solution requires more careful handling.
-
Avoid Repeated Freeze-Thaw Cycles: It is highly recommended to aliquot your this compound stock solution (dissolved in a suitable solvent like DMSO) into single-use volumes.[1] This prevents degradation that can occur with repeated changes in temperature.
-
Proper Storage of Stock Solutions: this compound stock solutions in DMSO can be stored for up to a year at -80°C or for one month at -20°C.[1] Adhering to these storage conditions is critical for maintaining the compound's activity.
-
Use Fresh DMSO: The solubility of this compound can be reduced by moisture-absorbing DMSO. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[1]
Q3: How can I confirm that this compound is active in my cellular assay?
A3: The activity of this compound can be confirmed by observing its known effects on the HSF1 signaling pathway.
-
Western Blot Analysis: A common method is to perform a Western blot to detect changes in the protein levels of HSF1 targets. This compound treatment should lead to a dose-dependent decrease in the expression of molecular chaperones such as HSP27, HSP70, and HSP90.[3]
-
Nuclear HSF1 Levels: this compound selectively stimulates the degradation of nuclear HSF1.[3] You can assess this by separating nuclear and cytoplasmic fractions of your cell lysates and performing a Western blot for HSF1.
-
Cell Viability Assays: In cancer cell lines that are dependent on HSF1 activity, this compound treatment should result in a dose-dependent decrease in cell viability.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a direct inhibitor of HSF1. It physically binds to the DNA-binding domain (DBD) of HSF1 with a dissociation constant (Kd) of 160 nM.[3] This binding event leads to the destabilization and subsequent proteasome-dependent degradation of nuclear HSF1, thereby inhibiting the transcription of HSF1 target genes.[4][5]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Full Name | Direct Targeted HSF1 InhiBitor | [1] |
| CAS Number | 897326-30-6 | [2] |
| Molecular Formula | C₁₃H₉ClFN₃O₃ | [2] |
| Molecular Weight | 309.7 g/mol | [2] |
| Binding Affinity (Kd) | 160 nM (to HSF1 DBD) | [3] |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Table 3: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | EC₅₀ (µM) | Reference |
| C4-2 | 1.2 | [2] |
| 22Rv1 | 1.6 | [2] |
| PC3 | 3.0 | [2] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Nuclear HSF1 Stability via Cycloheximide Chase Assay and Western Blotting
This protocol is adapted from methodologies used to assess protein stability and the specific effects of this compound on HSF1.[4][6][7][8]
Objective: To determine the half-life of nuclear HSF1 in the presence and absence of this compound.
Materials:
-
Cell line of interest (e.g., C4-2 prostate cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Nuclear/Cytoplasmic fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSF1, anti-Lamin B1 as a nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed an equal number of cells into multiple culture plates to have one plate for each time point of the experiment. Allow cells to adhere and grow to 70-80% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for a predetermined pre-incubation time (e.g., 2 hours).
-
Cycloheximide Chase:
-
To inhibit new protein synthesis, add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL.
-
The "time zero" (t=0) plate should be harvested immediately after the addition of cycloheximide.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 6, 8, and 12 hours).
-
-
Cell Lysis and Fractionation:
-
At each time point, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Lyse the nuclear fraction with lysis buffer containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each nuclear lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSF1 and Lamin B1 (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HSF1 and Lamin B1 at each time point using image analysis software (e.g., ImageJ).
-
Normalize the HSF1 band intensity to the Lamin B1 intensity for each time point.
-
Plot the normalized HSF1 intensity against time to determine the degradation rate and calculate the half-life of nuclear HSF1.
-
Visualizations
Caption: HSF1 signaling pathway and the mechanism of this compound inhibition.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (Dthib) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving Dthib (also known as D-PDMP).
Frequently Asked Questions (FAQs)
Issue 1: Why am I not seeing a global reduction in all glycosphingolipids (GSLs) after this compound treatment?
Answer:
This is a common observation. The effect of this compound on GSL expression is not uniform and can be highly specific to the cell line, inhibitor concentration, and duration of treatment.[1][2][3] While this compound inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most GSLs, the downstream consequences can vary.[2][4]
Key Considerations:
-
Cell-Line Specificity: Different cell lines exhibit varied sensitivity to this compound, and their baseline GSL expression profiles differ significantly.[1][2] Some GSLs may be more resilient to depletion in certain cell types.[1]
-
Selective GSL Series Reduction: Studies have shown that this compound and other GCS inhibitors can preferentially reduce the expression of certain GSL series (e.g., globo-series like Gb3) while having minimal to no effect on others (e.g., neolacto and ganglio series) in the same cell line.[2][3]
-
Inhibitor Concentration and Exposure Time: Sublethal concentrations (e.g., IC10) of this compound may be sufficient to reduce specific GSLs without causing a global shutdown of GSL synthesis.[2] The duration of exposure is also a critical factor.[1][2]
Troubleshooting Steps:
-
Validate GSL Expression in Your Cell Line: Before initiating experiments, characterize the baseline expression of your target GSLs in your specific cell line using flow cytometry or mass spectrometry.
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for reducing your specific GSL of interest without inducing excessive cytotoxicity.
-
Consider Alternative GCS Inhibitors: If this compound is ineffective for your target GSL, consider trying other GCS inhibitors like PPMP, as they can have different efficacy profiles.[1][2]
Issue 2: My cells are undergoing apoptosis or showing reduced viability, but the depletion of my target GSL is minimal. What could be the cause?
Answer:
The observed cytotoxicity may not be solely due to the depletion of your target GSL. This compound has several well-documented off-target effects that can significantly impact cell viability.
Potential Off-Target Mechanisms:
-
Ceramide Accumulation: As a GCS inhibitor, this compound blocks the conversion of ceramide to glucosylceramide.[4] This can lead to an accumulation of the substrate, ceramide, which is a known pro-apoptotic lipid.[5][6]
-
HSF1 Inhibition: this compound is a direct inhibitor of Heat Shock Factor 1 (HSF1), a critical transcription factor for the cellular stress response.[7][8] this compound binds to the HSF1 DNA-binding domain, leading to the degradation of nuclear HSF1 and a reduction in the expression of its target genes, including essential molecular chaperones like HSP27, HSP70, and HSP90.[7][8] This disruption of the heat shock response can compromise cell survival.
-
mTOR Inactivation: Some reports indicate that this compound treatment can lead to the inactivation of the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[5]
Troubleshooting Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Glucosylceramide synthase inhibitors differentially affect expression of glycosphingolipids. | Semantic Scholar [semanticscholar.org]
- 4. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycosphingolipid biosynthesis induces cytokinesis failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability and Handling of Dthib
Disclaimer: Dthib (Direct Targeted HSF1 Inhibitor) is a specific research molecule. As of the latest literature review, detailed public data on the intrinsic degradation pathways of the this compound molecule itself is limited. The following guide provides general best practices for the handling and stability assessment of small molecule inhibitors, which are applicable to this compound and other similar research compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues researchers may encounter regarding the stability of this compound and other small molecule inhibitors during experimental procedures.
Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
A1: Inconsistent results are a common indicator of compound instability. Degradation of a small molecule inhibitor like this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. It is crucial to evaluate the stability of this compound under your specific experimental conditions, including solvent, pH, temperature, and light exposure.[1]
Q2: What are the most common chemical degradation pathways for small molecule inhibitors like this compound?
A2: The most prevalent degradation pathways for small organic molecules are hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Reaction with water that can cleave labile functional groups such as esters and amides.[2][3] The this compound structure contains a urea linkage, which can be susceptible to hydrolysis under certain pH conditions.
-
Oxidation: Reaction with oxygen, which can be initiated by heat, light, or trace metals.[3] This can involve the formation of free radicals and is a common degradation route.[2]
-
Photolysis: Degradation caused by exposure to light, particularly UV light, which can provide the energy to break chemical bonds.[2]
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store this compound as a solid at the recommended temperature, protected from light and moisture. For stock solutions, use an appropriate solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Be aware that the solvent itself can impact stability.
-
pH Control: If working in aqueous solutions, use buffers to maintain a stable pH, as hydrolysis rates can be pH-dependent.[2]
-
Light Protection: Protect solutions containing this compound from light by using amber vials or wrapping containers in foil.[3]
-
Oxygen Exclusion: For highly sensitive compounds, consider degassing solutions and storing them under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Fresh Preparations: Whenever possible, prepare working solutions fresh from a stock solution just before use.
Q4: I am observing a loss of this compound activity in my cell culture experiments over time. What could be the issue?
A4: Loss of activity in cell culture can be due to several factors:
-
Chemical Instability: The compound may be degrading in the culture medium over the incubation period.[5]
-
Metabolism by Cells: The cells themselves may be metabolizing the compound into inactive forms through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., conjugation) reactions.[6]
-
Binding to Media Components or Plasticware: The compound may adsorb to serum proteins in the media or to the surface of the cell culture plates, reducing its bioavailable concentration.[5]
To troubleshoot, you can perform a stability test of this compound in your cell culture medium (without cells) under the same incubation conditions and analyze its concentration over time using a suitable analytical method like HPLC or LC-MS.[5]
Q5: How do I prepare a stock solution of this compound and what is the best way to store it?
A5: this compound is reported to be soluble in DMSO and methanol.[7]
-
Preparation: To prepare a stock solution, dissolve the solid this compound in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store these aliquots at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.[4]
Data Presentation: this compound Stability Assessment
The following table structure can be used to summarize the results of a stability study for this compound under various conditions.
| Condition | Time Point | Parameter | Initial Value | Measured Value | % Remaining | Degradants Observed (if any) |
| Solvent Stability (e.g., DMSO) | 0 hours | Concentration | 10 mM | 10 mM | 100% | None |
| 24 hours | Concentration | 10 mM | 9.9 mM | 99% | None | |
| 7 days | Concentration | 10 mM | 9.8 mM | 98% | Minor peak at RT=X.X min | |
| Aqueous Buffer (pH 7.4) | 0 hours | Concentration | 100 µM | 100 µM | 100% | None |
| 8 hours | Concentration | 100 µM | 95 µM | 95% | Peak at RT=Y.Y min | |
| 24 hours | Concentration | 100 µM | 88 µM | 88% | Peak at RT=Y.Y min | |
| Cell Culture Medium (+10% FBS) | 0 hours | Concentration | 10 µM | 10 µM | 100% | None |
| 24 hours | Concentration | 10 µM | 8.5 µM | 85% | Peak at RT=Z.Z min | |
| 48 hours | Concentration | 10 µM | 7.2 µM | 72% | Peak at RT=Z.Z min | |
| Freeze-Thaw Stability (DMSO Stock) | 1 Cycle | Concentration | 10 mM | 9.95 mM | 99.5% | None |
| 3 Cycles | Concentration | 10 mM | 9.8 mM | 98% | None | |
| 5 Cycles | Concentration | 10 mM | 9.5 mM | 95% | Minor peak at RT=X.X min |
Experimental Protocols: Assessing this compound Stability
This section provides a generalized protocol for evaluating the stability of a small molecule inhibitor like this compound in a solution.
Objective: To determine the chemical stability of this compound under specific experimental conditions (e.g., in a particular solvent or buffer) over time.
Materials:
-
This compound solid compound
-
High-purity solvent (e.g., DMSO, anhydrous)
-
Aqueous buffer or cell culture medium of interest
-
Vials (clear and amber)
-
Incubator or water bath set to the desired temperature
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution. This is your t=0 stock reference.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the buffer or medium to be tested to the final working concentration (e.g., 10 µM).
-
Prepare enough volume to sample at all planned time points.
-
Dispense the test solution into separate, appropriately labeled vials for each time point and condition (e.g., pH 7.4, 37°C, 24h). If testing for photostability, use both clear and amber vials.
-
-
Incubation:
-
Place the vials under the desired storage conditions (e.g., 37°C incubator). For photostability, expose the clear vials to a controlled light source while keeping the amber vials in the dark at the same temperature.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each condition.
-
Immediately stop any potential further degradation by freezing the sample at -80°C or by mixing with a quenching solvent (e.g., cold acetonitrile) if necessary.
-
-
Sample Analysis:
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
The method should be able to separate the parent compound from any potential degradants.
-
Generate a calibration curve using freshly prepared standards of this compound to accurately quantify the concentration in the test samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations: Degradation Pathways and Experimental Workflow
Below are diagrams illustrating common degradation pathways and a typical experimental workflow for stability testing.
Caption: Common degradation pathways for small molecules.
Caption: Workflow for assessing small molecule stability.
References
Technical Support Center: Refining Dthib Treatment for HSF1 Inhibition
Welcome to the technical support center for researchers utilizing Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions for maximal HSF1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Direct Targeted HSF1 InhiBitor) is a small molecule that acts as a direct and selective inhibitor of HSF1.[1][2] Its primary mechanism of action involves physically binding to the DNA-binding domain (DBD) of HSF1.[1][2][3] This engagement selectively accelerates the degradation of active, nuclear HSF1 in a proteasome-dependent manner, a process that involves the E3 ligase F-box and WD repeat domain-containing 7 (FBXW7).[2][3] this compound does not affect the inactive, cytosolic fraction of HSF1, leading to a potent and selective inhibition of the HSF1-driven cancer gene signature.[3]
Q2: What is the recommended concentration range and treatment time for this compound?
The optimal concentration and treatment time for this compound are cell-type dependent. However, published studies provide a general range to begin optimization.
-
Concentration: Effective concentrations typically range from 0.5 µM to 10 µM.[1] For instance, in C4-2 prostate cancer cells, dose-dependent inhibition of HSF1 target genes was observed between 0.5 µM and 5 µM.[1] In mouse embryonic fibroblasts (MEFs), this compound attenuated the heat shock response at concentrations between 0.5 µM and 10 µM.[1]
-
Treatment Time: A 48-hour treatment period has been frequently used to observe significant downstream effects, such as the depletion of molecular chaperones like HSP27, HSP70, and HSP90.[1][3] However, the direct effect on nuclear HSF1 degradation may occur more rapidly. Time-course experiments are recommended to determine the optimal duration for your specific experimental goals.
Q3: How can I confirm that HSF1 is being inhibited in my experiment?
HSF1 inhibition can be assessed through several methods:
-
Western Blotting: This is the most common method. You can measure the protein levels of HSF1 itself (specifically in the nuclear fraction, which should decrease) and its well-established downstream target genes, such as HSP27, HSP40, HSP70, and HSP90.[1][3][4] A reduction in the abundance of these chaperones indicates successful HSF1 inhibition.
-
Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of HSF1 target genes. This compound treatment should lead to a dose-dependent decrease in the transcript abundance of genes like HSPA1A (HSP70) and HSPB1 (HSP27).[3]
-
Chromatin Immunoprecipitation (ChIP-qPCR): This technique can be used to directly measure the occupancy of HSF1 at the promoter regions of its target genes. This compound treatment has been shown to reduce HSF1 promoter occupancy.[3]
-
Reporter Assays: Use a luciferase reporter construct driven by a Heat Shock Element (HSE) to quantify HSF1 transcriptional activity.
Q4: Is this compound cytotoxic?
Yes, this compound exhibits cytotoxic and anti-proliferative effects, particularly in cancer cell lines that are dependent on HSF1 activity.[3][5][6] It has been shown to decrease the viability of various prostate cancer cells and can induce cell cycle arrest, typically at the G1 phase, as well as senescence.[1][3][7] It is crucial to perform a dose-response curve to determine the EC50 in your specific cell line and to distinguish between targeted HSF1 inhibition and general cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing a decrease in HSF1 target proteins (e.g., HSP70, HSP27) after this compound treatment.
-
Question: Is your this compound concentration optimal?
-
Answer: The required concentration can vary significantly between cell lines. Perform a dose-response experiment, starting from a low concentration (e.g., 0.1 µM) and titrating up to a higher concentration (e.g., 10 µM).
-
-
Question: Is the treatment duration sufficient?
-
Question: How was the this compound prepared and stored?
-
Answer: Ensure this compound is fully dissolved in a suitable solvent like DMSO.[1] Store stock solutions at -20°C or -80°C to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
-
Question: Is your cell line dependent on the canonical HSF1 pathway?
-
Answer: Some cell lines may have lower basal HSF1 activity or rely on alternative survival pathways. Confirm the expression and activity of HSF1 in your untreated cells.
-
Problem 2: I am observing excessive cell death even at low this compound concentrations.
-
Question: Is your cell line particularly sensitive to HSF1 inhibition?
-
Question: How are you measuring cytotoxicity?
-
Answer: Use a reliable method for assessing cell viability, such as an MTT or LDH release assay.[8] It is important to include both positive and vehicle (e.g., DMSO) controls to accurately interpret the results.
-
-
Question: Could there be off-target effects?
-
Answer: While this compound is reported to be selective, high concentrations may lead to off-target effects.[3] Try to use the lowest effective concentration that achieves HSF1 inhibition to minimize this possibility. Ensure that this compound does not impact the function of FBXW7 on its other targets, like c-MYC.[3]
-
Problem 3: My Western blot results for nuclear HSF1 levels are inconsistent.
-
Question: Is your subcellular fractionation protocol optimized?
-
Answer: Incomplete separation of nuclear and cytoplasmic fractions can lead to variable results. Ensure your protocol is robust and validated, using markers for each fraction (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).
-
-
Question: Is the proteasome active in your cells?
Quantitative Data Summary
Table 1: this compound In Vitro Efficacy and Binding Affinity
| Parameter | Value | Cell Line / System | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 160 nM | HSF1 DNA-Binding Domain | [1][2][7] |
| EC50 (Cell Viability) | 1.2 µM | C4-2 (Prostate Cancer) | [1][7] |
| 1.6 µM | 22Rv1 (Prostate Cancer) | [7] |
| | 3.0 µM | PC-3 (Prostate Cancer) |[1][7] |
Table 2: Effective Concentrations and Durations from Key Studies
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| C4-2 | 0.5 - 5 µM | 48 hours | Dose-dependent reduction of HSP23, HSP27, HSP70, HSP90 | [1][3] |
| PC-3 | ~3 µM | Not Specified | Reduction of clonal expansion | [2][3] |
| 22Rv1 | Not Specified | 48 hours | Dose-dependent inhibition of HSP40, HSP70 | [3] |
| MEFs | 0.5 - 10 µM | Not Specified | Attenuation of heat shock-induced HSP25 and HSP70 |[1] |
Experimental Protocols
Protocol: Western Blot Analysis of HSF1 and Target Protein Levels
This protocol provides a general framework for assessing protein level changes following this compound treatment. Optimization may be required for specific antibodies and cell lines.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
-
-
Optional: Subcellular Fractionation:
-
To specifically analyze nuclear HSF1, perform a nuclear/cytoplasmic fractionation using a commercially available kit or a validated in-house protocol. Proceed with the nuclear fraction for lysis.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibody (e.g., anti-HSF1, anti-HSP70, anti-HSP27, or anti-β-Actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare and add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.
-
Visualizations
Caption: this compound mechanism of action on the HSF1 signaling pathway.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for lack of HSF1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Factor 1 Inhibition: A Novel Anti-Cancer Strategy with Promise for Precision Oncology [mdpi.com]
- 5. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 6. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
issues with Dthib delivery in vivo and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1).
Troubleshooting Guides
This section addresses common issues that may be encountered during in vivo experiments with this compound.
Issue 1: Poor Solubility and Formulation Instability
Q: My this compound formulation is precipitating upon preparation or injection. What can I do?
A: this compound is a hydrophobic small molecule with limited aqueous solubility. Precipitation can lead to inaccurate dosing and poor bioavailability. Here are potential solutions:
-
Optimize the Formulation: A reported formulation for in vivo use is 10% DMSO and 90% (20% w/v) SBE-β-CD in saline.[1] If you are still observing precipitation, consider the following:
-
Co-solvents: Polyethylene glycol (PEG), propylene glycol, or ethanol can be used in combination with other excipients to improve solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in solubilization.
-
pH Adjustment: While this compound is a neutral molecule, the pH of the final formulation should be maintained within a physiological range (typically pH 6.5-7.4) to avoid irritation.[2]
-
-
Preparation Technique:
-
Ensure this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous component.
-
Add the aqueous phase gradually while vortexing or sonicating to prevent immediate precipitation.
-
Warm the vehicle slightly (to 37°C) to aid dissolution, but be mindful of the compound's stability at elevated temperatures.[2]
-
Q: I am concerned about the stability of my this compound formulation. How can I assess and improve it?
A: Urea-containing compounds can be susceptible to degradation.[2] To ensure you are administering the correct dose, consider the following:
-
Fresh Preparation: Prepare the formulation fresh before each use.
-
Storage: If short-term storage is necessary, store the formulation at 4°C and protect it from light. Conduct a pilot stability study by storing the formulation for the desired period and visually inspecting for precipitation or analyzing for degradation by HPLC.
-
pH Control: Maintain the pH of the formulation between 4 and 8, as urea stability is known to decrease outside this range.[2]
Issue 2: Inconsistent Efficacy or Lack of Response
Q: I am not observing the expected tumor growth inhibition with this compound treatment. What are the possible reasons?
A: A lack of efficacy can stem from several factors, from the formulation to the experimental model.
-
Poor Bioavailability: This is a primary concern for poorly soluble compounds.
-
Re-evaluate your formulation: Consider the strategies mentioned in "Poor Solubility and Formulation Instability."
-
Alternative Routes of Administration: While intraperitoneal (IP) injection has been reported, subcutaneous (SC) administration might provide a more sustained release and different pharmacokinetic profile.[3]
-
-
Suboptimal Dosing:
-
The reported effective doses in mouse xenograft models are 1 mg/kg and 5 mg/kg daily via IP injection.[4] Ensure your dose calculations are correct.
-
Consider a dose-response study to determine the optimal dose for your specific tumor model.
-
-
Target Engagement: Verify that this compound is reaching its target and inhibiting HSF1 in the tumor tissue. Refer to the "Assessing Bioavailability and Target Engagement" section in the FAQs for detailed protocols.
-
Tumor Model Resistance: While this compound has shown efficacy in several therapy-resistant prostate cancer models, the specific genetic background of your tumor model might confer resistance.[4]
Issue 3: Adverse Events and Toxicity
Q: My mice are experiencing injection site reactions (e.g., swelling, redness, ulceration). How can I mitigate this?
A: Injection site reactions can be caused by the formulation, injection technique, or the compound itself.
-
Formulation pH and Osmolality: Ensure the final formulation is isotonic and has a neutral pH.
-
Injection Technique:
-
Rotate Injection Sites: For daily injections, rotate the injection site to allow for tissue recovery.[5]
-
Proper Needle Size: Use an appropriate needle gauge (e.g., 27-30G for SC or IP in mice).
-
Slow Injection Rate: Inject the formulation slowly to allow for better distribution and reduce tissue trauma.
-
-
Volume: Keep the injection volume to a minimum. For mice, the maximum recommended IP injection volume is typically 10 mL/kg, and for SC, it is 5-10 mL/kg.
Q: I am observing systemic toxicity (e.g., weight loss, lethargy) in my treatment group. What should I do?
A: While this compound has been reported to be well-tolerated at doses up to 25 mg/kg, toxicity can be model- or formulation-dependent.[4]
-
Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that the observed toxicity is not due to the vehicle itself by including a vehicle-only control group.
-
Monitor Animal Health: Closely monitor the animals for signs of distress, and consult with your institution's veterinary staff.
Frequently Asked Questions (FAQs)
This compound Formulation and Administration
Q: What is a recommended starting formulation for in vivo studies with this compound?
A: A formulation that has been used successfully in mice is:
-
10% DMSO
-
90% of a 20% (w/v) solution of SBE-β-CD in saline.[1]
To prepare 1 mL of this formulation:
-
Dissolve the required amount of this compound in 100 µL of DMSO.
-
In a separate tube, prepare a 20% (w/v) solution of SBE-β-CD in saline (e.g., 200 mg of SBE-β-CD in 1 mL of saline).
-
Slowly add 900 µL of the 20% SBE-β-CD solution to the this compound/DMSO mixture while vortexing.
Q: What is the recommended route of administration and dosage for this compound in mice?
A: Daily intraperitoneal (IP) injection has been reported to be effective in prostate cancer xenograft models at doses of 1 mg/kg and 5 mg/kg.[4]
Assessing Bioavailability and Target Engagement
Q: How can I determine if this compound is being absorbed and reaching the tumor?
A: Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. A typical PK study in mice involves:
-
Administering a single dose of this compound.
-
Collecting blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Analyzing the plasma concentration of this compound at each time point using LC-MS/MS.
-
Calculating key PK parameters such as Cmax (maximum concentration), t1/2 (half-life), and AUC (area under the curve).
Q: How can I confirm that this compound is inhibiting HSF1 in the tumor?
A: Target engagement can be assessed by measuring the levels of nuclear HSF1 and the expression of its downstream target genes.
-
Western Blot for Nuclear HSF1:
-
Harvest tumor tissue and perform nuclear and cytoplasmic fractionation.
-
Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe with an antibody specific for HSF1. A decrease in the nuclear HSF1 fraction in the this compound-treated group would indicate target engagement.
-
-
Immunohistochemistry (IHC) for HSF1:
-
Fix tumor tissue in formalin and embed in paraffin.
-
Section the tissue and stain with an HSF1 antibody.
-
Visualize and quantify the nuclear HSF1 staining. A reduction in nuclear staining in the treated group indicates target engagement.
-
-
qRT-PCR for HSF1 Target Genes:
-
Isolate RNA from tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) for HSF1 target genes such as HSP70, HSP90, and HSP27. A decrease in the mRNA levels of these genes in the treated group suggests HSF1 inhibition.[3]
-
Mechanism of Action and Off-Target Effects
Q: What is the mechanism of action of this compound?
A: this compound is a direct and selective inhibitor of Heat Shock Factor 1 (HSF1). It physically binds to the DNA-binding domain of HSF1, which leads to the selective degradation of nuclear HSF1. This, in turn, inhibits the transcription of HSF1 target genes, many of which are involved in cancer cell proliferation and survival.[3][4]
Q: Are there any known off-target effects of this compound?
A: this compound has been shown to be selective for HSF1 and did not show non-specific interactions with other proteins like RPA1 or HSC70 in in vitro assays.[4] However, as with any small molecule inhibitor, off-target effects in a complex in vivo system cannot be completely ruled out. It is important to include appropriate controls in your experiments to help interpret the results.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| In Vitro Efficacy | |||
| This compound Kd for HSF1 DBD | 160 nM | In vitro | [3] |
| EC50 (C4-2 cells) | 1.2 µM | Human prostate cancer cell line | [3] |
| EC50 (PC-3 cells) | 3.0 µM | Human prostate cancer cell line | [3] |
| In Vivo Dosage | |||
| Reported Effective Dose | 1 mg/kg and 5 mg/kg, daily IP | C4-2 xenograft mouse model | [4] |
| Tolerated Dose | Up to 25 mg/kg | Mice | [4] |
| Pharmacokinetics | |||
| Cmax, t1/2, AUC | Not Reported |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Restraint: Properly restrain the mouse by scruffing the neck and securing the tail.
-
Positioning: Tilt the mouse's head downwards at a slight angle.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Use a 27-30G needle and insert it at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Slowly inject the this compound formulation.
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 2: Western Blot for Nuclear HSF1 in Tumor Tissue
-
Tissue Homogenization: Snap-freeze the tumor tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSF1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal loading.
-
Visualizations
Caption: this compound inhibits the HSF1 signaling pathway by promoting the degradation of nuclear HSF1 trimers.
References
- 1. The effect of intravenous sulfobutylether7 -β-cyclodextrin on the pharmacokinetics of a series of adamantane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dthib Technical Support Center: Managing Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the potential cytotoxicity of this compound in non-cancerous cell lines. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Direct Targeted HSF1 Inhibitor) is a small molecule that directly binds to the DNA-binding domain of Heat Shock Factor 1 (HSF1).[1][2] This interaction leads to the selective degradation of HSF1 in the nucleus, thereby inhibiting the transcription of HSF1 target genes, which include a range of heat shock proteins (HSPs) such as HSP27, HSP70, and HSP90.[3][4] In cancer cells, which are often dependent on the HSF1-mediated stress response for survival, this inhibition leads to cell cycle arrest and apoptosis.[1][3]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
Generally, this compound exhibits significantly lower cytotoxicity in non-cancerous cells compared to their malignant counterparts.[5] The rationale for this selectivity is that while cancer cells are often in a state of chronic stress and rely on constitutively active HSF1 for survival, normal cells typically have HSF1 in an inactive, monomeric state in the cytoplasm.[5] In vivo studies in mouse models have shown that this compound is well-tolerated at effective anti-tumor doses, with no obvious side effects such as weight loss or behavioral changes.[4]
Q3: What is the expected EC50/IC50 of this compound in non-cancerous cell lines?
Published specific IC50 values for this compound in a wide range of non-cancerous cell lines are limited. However, a study comparing the effect of this compound on malignant prostate cancer cell lines to a benign prostate hyperplasia cell line (BPH-1) provides a valuable reference point for its selectivity.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in a non-cancerous cell line. | 1. Cell line is particularly sensitive to HSF1 inhibition. 2. Off-target effects at the concentration used. 3. Sub-optimal cell culture conditions exacerbating stress. | 1. Perform a dose-response curve starting from a low nanomolar range to determine the optimal non-toxic concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. 3. Confirm the health and viability of the cells before starting the experiment. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent this compound concentration. 3. Fluctuation in incubation times. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a stock solution. 3. Standardize all incubation times precisely. |
| No observable effect of this compound on HSF1 target gene expression (e.g., HSP70). | 1. This compound concentration is too low. 2. The cells were not under stress conditions where HSF1 would be activated. 3. Issues with the Western blot or qRT-PCR protocol. | 1. Increase the concentration of this compound. 2. For some non-cancerous cell lines, a stressor (e.g., heat shock) may be required to activate HSF1 before this compound's inhibitory effect can be observed. 3. Troubleshoot the respective molecular biology protocol for antibody/primer efficiency and loading controls. |
Quantitative Data Summary
The following table summarizes the available EC50 values for this compound in a benign human prostate cell line and several human prostate cancer cell lines for comparison.
| Cell Line | Cell Type | EC50 (µM) | Citation |
| BPH-1 | Benign Prostatic Hyperplasia | >10 | [5] |
| C4-2 | Prostate Cancer | 1.2 | [1][5] |
| PC-3 | Prostate Cancer | 3.0 | [1][5] |
| 22Rv1 | Prostate Cancer | 1.6 | [1] |
Key Signaling Pathways
HSF1 Activation and Inhibition by this compound
Under normal conditions, HSF1 is a monomer in the cytoplasm, bound to HSPs. Upon stress, HSF1 is released, trimerizes, and translocates to the nucleus to activate the transcription of target genes. This compound binds to nuclear HSF1, leading to its degradation and subsequent downregulation of HSPs.
Caption: HSF1 activation pathway and the mechanism of this compound inhibition.
HSF1 Inhibition and Apoptosis
Inhibition of HSF1 by this compound leads to a reduction in HSPs. This can destabilize anti-apoptotic proteins like BCL-2, leading to the activation of the caspase cascade and apoptosis.
Caption: Simplified pathway from HSF1 inhibition to apoptosis.
Experimental Protocols
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General workflow for evaluating this compound's effects on non-cancerous cells.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, can be conjugated to a fluorochrome (e.g., FITC) to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells, allowing for their differentiation.
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
1X PBS (calcium and magnesium-free)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for HSF1 and HSP70
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This protocol can be used to verify the this compound-induced degradation of HSF1 and the downstream reduction of HSP70.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSF1, anti-HSP70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-HSF1, anti-HSP70, and anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of HSF1 and HSP70 to the loading control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Dthib Technical Support Center: Enhancing the Therapeutic Window
Welcome to the technical support center for Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in experiments and to help troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Direct Targeted HSF1 Inhibitor) is a small molecule that directly inhibits the function of Heat Shock Factor 1 (HSF1).[1][2][3] It physically binds to the DNA-binding domain (DBD) of HSF1 with a dissociation constant (Kd) of approximately 160 nM.[2] This engagement selectively stimulates the degradation of HSF1 located in the nucleus via a proteasome- and FBXW7-dependent pathway.[1][2] The reduction in nuclear HSF1 leads to the suppression of the HSF1-driven cancer gene signature, which includes the downregulation of heat shock proteins (HSPs) like HSP27, HSP40, HSP70, and HSP90.[1][2][4]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research, particularly for studying therapy-resistant cancers that exhibit a dependency on HSF1 signaling.[1][3] It has shown potent anti-proliferative activity in various cancer cell lines, including prostate, breast, and melanoma.[1] this compound is a valuable tool for investigating the role of HSF1 in cancer cell survival, proliferation, and resistance to therapy. It has also been shown to be effective in animal models of therapy-resistant prostate cancer.[1][5]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is soluble in DMSO and methanol.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO, for example, at 10 mM. This stock solution can be stored at -20°C for up to a year, or at -80°C for longer-term storage.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. To avoid solubility issues and ensure reproducibility, it is crucial to maintain the final DMSO concentration in your culture medium below 0.1%.[7][8]
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on published data, a concentration range of 0.5 µM to 10 µM is typically used.[4] For example, in C4-2 and PC-3 prostate cancer cells, EC50 values for cell viability are reported to be 1.2 µM and 3.0 µM, respectively, after 96 hours of treatment.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: Is this compound known to have any off-target effects?
A5: Studies have shown that this compound exhibits a degree of selectivity for HSF1. For instance, it did not affect the thermal stability of another nuclear transcription factor, SP1, in a Cellular Thermal Shift Assay (CETSA).[1] Furthermore, this compound did not impact the steady-state abundance of nuclear c-MYC, another target of the FBXW7 degradation pathway.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out. It is good practice to include appropriate controls in your experiments to validate that the observed effects are indeed HSF1-dependent. This can be achieved by using a structurally related inactive analogue of this compound (like A01) or by performing experiments in HSF1 knockdown or knockout cells.[1]
Troubleshooting Guides
Here are some common issues that researchers may encounter when working with this compound, along with suggested solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound. | 1. This compound degradation or precipitation: this compound may have degraded due to improper storage or precipitated out of solution. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 3. Low HSF1 dependence: The cell line being used may not be highly dependent on the HSF1 pathway for survival or proliferation. 4. High serum concentration in media: Serum proteins can sometimes bind to small molecules, reducing their effective concentration. | 1. Check this compound integrity: Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C. When diluting, ensure the final DMSO concentration is low (e.g., <0.1%) to prevent precipitation. 2. Perform a dose-response curve: Test a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal working concentration for your cell line. 3. Assess HSF1 expression and activity: Confirm that your cell line expresses HSF1 at a significant level and that the pathway is active. You can do this by Western blotting for HSF1 and its downstream targets (e.g., HSP70, HSP27). 4. Test in reduced-serum media: If possible, perform the experiment in media with a lower serum concentration to increase the bioavailability of this compound. |
| High variability between replicate experiments. | 1. Inconsistent this compound preparation: Pipetting errors or incomplete dissolution of this compound can lead to variability. 2. Cell plating inconsistency: Uneven cell seeding can result in variable cell numbers between wells. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure accurate pipetting: Use calibrated pipettes and ensure complete mixing when preparing this compound dilutions. 2. Standardize cell seeding: Use a cell counter to ensure consistent cell numbers in each well and allow cells to adhere and stabilize before adding this compound. 3. Minimize edge effects: Avoid using the outermost wells of a multi-well plate for data collection, or fill them with sterile PBS or media to create a humidity barrier. |
| Unexpected cell toxicity at low this compound concentrations. | 1. High sensitivity of the cell line: Some cell lines may be exceptionally sensitive to HSF1 inhibition. 2. Off-target toxicity: Although this compound is relatively selective, off-target effects could contribute to toxicity in certain contexts. 3. DMSO toxicity: Although unlikely at low concentrations, some cell lines are more sensitive to DMSO. | 1. Refine the dose-response: Perform a more detailed dose-response experiment with smaller concentration increments at the lower end of the range. 2. Use control compounds: Include an inactive analogue of this compound (e.g., A01) in your experiments to determine if the observed toxicity is specific to HSF1 inhibition.[1] 3. Perform a DMSO control: Ensure that the final concentration of DMSO is consistent across all treatment groups and that a vehicle-only control is included to assess any solvent-related toxicity. |
| Difficulty confirming HSF1 target engagement. | 1. Ineffective target modulation: The concentration or duration of this compound treatment may be insufficient to see a change in downstream targets. 2. Antibody issues: The antibodies used for Western blotting or ChIP may not be specific or sensitive enough. 3. Suboptimal assay conditions: The experimental protocol may need optimization. | 1. Optimize treatment conditions: Increase the concentration of this compound or extend the treatment duration and perform a time-course experiment. 2. Validate antibodies: Use well-validated antibodies for HSF1 and its target proteins. Include positive and negative controls in your Western blots. 3. Optimize protocols: Refer to the detailed experimental protocols below and consider optimizing parameters such as lysis buffer composition, antibody concentrations, and incubation times. A Cellular Thermal Shift Assay (CETSA) can also be used to directly confirm this compound binding to HSF1 in cells.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Kd (HSF1 DBD binding) | 160 nM | - | [2] |
| EC50 (Cell Viability, 96h) | 1.2 µM | C4-2 | [4] |
| 3.0 µM | PC-3 | [4] | |
| 1.6 µM | 22Rv1 | [5] | |
| CETSA (Tagg shift) | +5°C | C4-2 | [1] |
Table 2: In Vivo Dosing Information for this compound
| Animal Model | Dose | Route of Administration | Outcome | Reference |
| TRAMP-C2 murine prostate cancer model | 5 mg/kg | Intraperitoneal | Tumor regression | [5] |
| Therapy-resistant prostate cancer animal models | up to 25 mg/kg/day | - | Well-tolerated, prevents tumor growth | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for HSF1 and Downstream Targets
This protocol is for analyzing changes in protein expression following this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSF1, HSP70, HSP27, or other targets of interest overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR for HSF1 Target Genes
This protocol is for assessing the binding of HSF1 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-HSF1 antibody or a negative control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of HSF1 target genes (e.g., HSP70, BAG3). Analyze the data relative to the input DNA.
-
Validated Human HSP70 (HSPA1A) Promoter Primers:
-
Forward: 5'-ATTGGTCCAAGGAAGGCTGG-3'
-
Reverse: 5'-CTCAGGCTAGCCGTTATCCG-3'
-
-
Human BAG3 Promoter Primers:
-
Forward: 5'-AGCTGCGCTGAGTCGTCT-3'
-
Reverse: 5'-TCCGCTCCAGCTCCTTCT-3'
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HSF1 signaling pathway and a typical experimental workflow for testing this compound.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. himedialabs.com [himedialabs.com]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dthib and Other HSF1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dthib, a direct inhibitor of Heat Shock Factor 1 (HSF1), with other notable HSF1 inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Heat Shock Factor 1 (HSF1) is a critical transcription factor that orchestrates the cellular stress response. In cancer, HSF1 is often hijacked to promote tumor cell survival, proliferation, and metastasis, making it a compelling target for therapeutic intervention. A growing number of small molecule inhibitors targeting HSF1 are being investigated. This guide focuses on this compound and compares its performance with other known HSF1 inhibitors, including NXP800, KRIBB11, Quercetin, Triptolide, and KNK437.
Efficacy Comparison of HSF1 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other selected HSF1 inhibitors. These values provide a comparative measure of their potency in inhibiting HSF1 activity or cancer cell growth.
| Inhibitor | Target/Assay | Cell Line | IC50 / EC50 / Kd | Citation |
| This compound | HSF1 DNA Binding Domain (DBD) | - | Kd: 160 nM | [1] |
| Clonal Expansion | C4-2 Prostate Cancer | EC50: 1.2 µM | [1] | |
| Clonal Expansion | PC-3 Prostate Cancer | EC50: 3.0 µM | [1] | |
| Cell Viability | 22Rv1 Prostate Cancer | EC50: 1.6 µM | [2] | |
| NXP800 | HSF1 Pathway Inhibition (HSP72 induction) | SK-OV-3 Ovarian Cancer | IC50: 94 nM | [3] |
| Cell Viability | U20S Osteosarcoma | IC50: 0.056 µM | [4] | |
| Cell Growth | SK-OV-3 Ovarian Cancer | GI50: 8.5 nM | [3] | |
| KRIBB11 | Heat Shock-Induced Luciferase Activity | HCT-116 Colon Cancer | IC50: 1.2 µM | [5][6][7][8][9] |
| Cell Growth | HCT-116 Colon Cancer | IC50: 5 µM | [9] | |
| Cell Viability | RKO Colon Cancer | IC50: 20-30 µM | [6] | |
| Quercetin | Cell Proliferation | Neuroblastoma (NB) cells | IC50: 6.9 +/- 5.8 µM | [10] |
| Cell Proliferation | Ewing's Sarcoma (ES) cells | IC50: 85.5 +/- 53.1 µM | [10] | |
| Triptolide | RNA Polymerase II-mediated transcription | - | IC50: 200 nM | |
| RNA Synthesis | HeLa Cells | IC50: 62 nM | ||
| Cell Proliferation | 60 cancer cell lines (average) | IC50: 12 nM | ||
| KNK437 | Heat Shock-Induced Luciferase Activity | - | IC50: 4.2 µM | [11] |
Mechanisms of Action
HSF1 inhibitors exhibit diverse mechanisms of action, which are crucial for understanding their biological effects and potential therapeutic applications.
-
This compound: Acts as a direct and selective inhibitor by physically binding to the DNA-binding domain (DBD) of HSF1.[1] This engagement selectively stimulates the degradation of nuclear HSF1, thereby inhibiting the HSF1-driven cancer gene signature.[1][12]
-
NXP800 (CCT361814): This compound is an indirect inhibitor of the HSF1 pathway.[13] It functions by activating the integrated stress response (ISR), which in turn leads to the inhibition of HSF1 activation.[14]
-
KRIBB11: KRIBB11 physically associates with HSF1 and inhibits its function by impairing the recruitment of the positive transcription elongation factor b (p-TEFb) to the promoter of HSF1 target genes like hsp70.[9]
-
Quercetin: This flavonoid has a broader mechanism of action. It has been shown to inhibit the heat-induced synthesis of heat shock proteins and can interfere with the formation of the complex between HSF1 and the heat shock element (HSE) in DNA.[10][15] Its effects can be cell-type specific.[16]
-
Triptolide: This natural product abrogates the transactivation function of HSF1 without affecting its initial activation steps like trimerization, phosphorylation, and DNA binding.[17] It is also a general inhibitor of RNA polymerase II-dependent transcription.[18]
-
KNK437: This synthetic benzylidene lactam inhibits the heat-induced expression of HSPs.[11][19] Molecular docking studies suggest it engages in hydrophobic interactions and forms hydrogen bonds with HSF1.[19]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. nuvectis.com [nuvectis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. KRIBB11 Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of heat shock proteins (HSP) expression by quercetin and differential doxorubicin sensitization in neuroblastoma and Ewing's sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Suppression of multidrug resistance via inhibition of heat shock factor by quercetin in MDR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin inhibits heat shock protein induction but not heat shock factor DNA-binding in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triptolide, an inhibitor of the human heat shock response that enhances stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. KNK437 Suppresses the Growth of Non-Small Cell Lung Cancer Cells by Targeting Heat Shock Factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Dthib: A Comparative Analysis of a Novel HSF1 Inhibitor's Anti-Tumor Activity
For researchers and drug development professionals exploring novel therapeutic avenues in oncology, the targeting of cellular stress response pathways has emerged as a promising strategy. Heat Shock Factor 1 (HSF1) is a master transcriptional regulator that is hijacked by cancer cells to support their survival, proliferation, and metastasis.[1] A novel direct inhibitor of HSF1, known as Dthib (Direct Targeted HSF1 InhiBitor), has shown significant anti-tumor activity, primarily in prostate cancer models, with emerging evidence of efficacy in other malignancies.[1][2] This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Direct HSF1 Inhibition
This compound is a selective, small-molecule inhibitor that physically engages the DNA-binding domain of HSF1 with a high affinity (Kd = 160 nM).[3][4] Unlike indirect inhibitors, this compound's primary mechanism involves selectively stimulating the degradation of HSF1 located within the nucleus.[1][5] This action effectively shuts down the HSF1-driven oncogenic transcription program, known as the HSF1 Cancer Gene Signature (CaSig).[3] The subsequent downregulation of HSF1 target genes, including critical molecular chaperones like HSP27, HSP70, and HSP90, cripples the cancer cell's ability to manage proteotoxic stress, leading to cell cycle arrest and reduced viability.[3][4]
Figure 1. this compound mechanism of action on the HSF1 signaling pathway.
Cross-Cancer Anti-Tumor Activity of this compound
Experimental data demonstrates that this compound possesses potent anti-tumor properties, with the most comprehensive data available for prostate cancer. Its efficacy extends to other cancer types, indicating a broad potential application based on the common dependency of many tumors on HSF1.[1]
| Cancer Type | Model(s) | Key Findings | Efficacy Data (EC50 / In Vivo) |
| Prostate Cancer | Cell Lines: C4-2, PC-3, 22Rv1, LNCaP, VCaP, TRAMP-C2.[1][4] | Preferentially reduces viability of malignant cells; induces G1 cell cycle arrest and senescence; suppresses Androgen Receptor (AR and AR-v7) signaling.[1][3][4] | EC50: 1.2 µM (C4-2), 3.0 µM (PC-3), 1.6 µM (22Rv1).[4] |
| Animal Models: C4-2 xenograft, TRAMP-C2.[3][4] | Potently attenuates tumor progression and induces tumor regression.[3][4] | In Vivo: 5 mg/kg daily halted tumor growth and led to a 40% reduction in median tumor volume (C4-2 xenograft).[3] | |
| Breast Cancer | Human breast cancer cell lines.[1] | Reduced cell viability.[1] | Specific quantitative data not available in cited literature. |
| Melanoma | Human melanoma cell line (SK-MEL-5).[1] | Reduced cell viability and inhibited the HSF1 Cancer Gene Signature.[1] | Specific quantitative data not available in cited literature. |
| Leukemia | Acute Myeloid Leukemia (AML) animal model.[2] | Specifically suppresses leukemia stem cell self-renewal while sparing normal hematopoietic stem cells.[2] | Specific quantitative data not available in cited literature. |
Comparison with Alternative HSF1 Inhibitors
While many compounds can indirectly affect the HSF1 pathway, few direct inhibitors have been developed. The most relevant comparator to this compound is CCT361814 (also known as NXP800), another direct HSF1 inhibitor.
| Feature | This compound (SISU-102) | CCT361814 (NXP800) |
| Mechanism | Direct HSF1 inhibitor; stimulates nuclear HSF1 degradation.[1][2] | Direct HSF1 inhibitor; leads to apoptosis.[2] |
| Primary Cancers Tested | Prostate, Leukemia, Breast, Melanoma.[1][2] | Multiple Myeloma, various solid tumors.[2] |
| Development Stage | Pre-clinical.[1] | Phase I Clinical Trials.[2] |
Experimental Protocols
The following are summarized methodologies for key experiments used to validate the anti-tumor activity of this compound.
Cell Viability and Clonogenic Assays
-
Cell Lines: Prostate cancer (C4-2, PC-3, 22Rv1), breast cancer, and melanoma cell lines were cultured under standard conditions.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control for 72 to 96 hours.[2]
-
Viability Measurement (AlamarBlue): AlamarBlue reagent was added to each well, and fluorescence was measured after incubation to determine the percentage of viable cells relative to the control. EC50 values were calculated from dose-response curves.[2]
-
Viability Measurement (Trypan Blue): Cells were harvested and stained with Trypan Blue. The ratio of unstained (viable) to stained (non-viable) cells was determined using an automated cell counter.[2]
-
Clonogenic Assay: C4-2 cells were treated with this compound for 10 days. Colonies were then fixed, stained with crystal violet, and counted to assess long-term proliferative capacity.[2]
Western Blotting for Protein Expression
-
Objective: To measure the levels of HSF1 and its target proteins (e.g., HSP70, HSP90, AR) following this compound treatment.
-
Protocol:
-
C4-2 cells were treated with this compound (0.5-5 µM) for 48 hours.[3]
-
Cells were lysed using RIPA buffer, and total protein concentration was determined via a BCA assay.
-
Equal amounts of protein (e.g., 20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked (e.g., with 5% non-fat milk in TBST) and incubated overnight at 4°C with primary antibodies against HSF1, HSP70, AR, or a loading control like GAPDH.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands were visualized using an ECL chemiluminescence detection system.
-
In Vivo Xenograft Animal Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Host: Immunocompromised mice (e.g., 4-6 week old nude mice) were used.[1]
-
Tumor Implantation: C4-2 prostate cancer cells (e.g., 3.0 x 10^6 cells suspended in PBS) were injected subcutaneously into the flank of each mouse.[1]
-
Treatment: When tumors reached a palpable volume (e.g., 50–60 mm³), mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal (IP) injections of this compound (5 mg/kg) for a period of three weeks.[3] The control group received a vehicle solution.
-
Monitoring: Tumor volume was measured regularly (e.g., 2-3 times per week) with digital calipers using the formula: Volume = (width)² x length/2. Animal body weight and general health were also monitored.[1]
-
Figure 2. General experimental workflow for assessing this compound's anti-tumor activity.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Dthib's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the direct Heat Shock Factor 1 (HSF1) inhibitor, Dthib, with other alternatives. The information is supported by available experimental data, with a focus on the independent verification of its mechanism of action.
This compound (Direct Targeted HSF1 Inhibitor) has been identified as a small molecule that directly engages Heat Shock Factor 1 (HSF1), a transcription factor frequently exploited by cancer cells for survival and proliferation.[1][2] The primary mechanism of action of this compound involves its physical interaction with HSF1, leading to the targeted degradation of nuclear HSF1, thereby inhibiting its transcriptional activity.[1][3][4][5] This guide synthesizes the current understanding of this compound's mechanism, presents comparative data, and provides detailed experimental protocols for key validation assays.
Mechanism of Action: Direct HSF1 Inhibition and Degradation
This compound is a selective inhibitor that physically binds to the DNA-binding domain (DBD) of HSF1.[4][6][7] This interaction has a dissociation constant (Kd) of approximately 160 nM.[4][6][7] Unlike some other HSF1 pathway inhibitors that act indirectly, this compound's direct binding initiates a specific chain of events leading to the elimination of active HSF1 from the nucleus.[5]
The binding of this compound to HSF1 is proposed to induce a conformational change that marks nuclear HSF1 for degradation. This degradation is carried out by the ubiquitin-proteasome system, specifically involving the E3 ubiquitin ligase FBXW7.[3][5] By promoting the degradation of nuclear HSF1, this compound effectively shuts down the HSF1-driven transcriptional program, which is crucial for the survival of many cancer cells. This leads to a reduction in the expression of HSF1 target genes, including essential molecular chaperones like HSP27, HSP40, HSP70, and HSP90.[3][6]
A significant consequence of this action, particularly in the context of prostate cancer, is the destabilization of the androgen receptor (AR) and its splice variants, such as AR-v7.[3] The stability and function of AR are highly dependent on the HSF1-regulated chaperone machinery.[1] By depleting these chaperones, this compound indirectly leads to the degradation of AR and AR-v7, offering a therapeutic strategy for treatment-resistant prostate cancer.[3]
Comparative Performance Data
The following tables summarize the quantitative data on this compound's performance from preclinical studies.
| Binding Affinity and Cellular Potency | |
| Parameter | Value |
| Binding Affinity (Kd for HSF1 DBD) | 160 nM[4][6][7] |
| EC50 in Prostate Cancer Cell Lines | |
| C4-2 | 1.2 µM[6] |
| PC-3 | 3.0 µM[6] |
| 22Rv1 | 1.6 µM[6] |
| In Vivo Efficacy | |
| Animal Model | Effect |
| C4-2 Xenograft | Potent attenuation of tumor progression at 5 mg/kg daily[5] |
| Therapy-Resistant Prostate Cancer Models | Attenuation of tumor progression[1][3] |
| Neuroendocrine Prostate Cancer (NEPC) Model | Profound tumor regression[1] |
Comparison with Enzalutamide
In studies on therapy-resistant prostate cancer, this compound has demonstrated superior efficacy compared to the androgen receptor antagonist enzalutamide, particularly in models expressing the AR-v7 splice variant, which is resistant to enzalutamide.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in this compound's mechanism of action and its verification, the following diagrams are provided.
Caption: this compound binds to HSF1, leading to its FBXW7-mediated proteasomal degradation and downstream effects.
Caption: Workflow for CETSA to confirm this compound's engagement with HSF1 in cells.
Caption: Experimental workflow to verify the ubiquitination of HSF1 induced by this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of this compound to HSF1 in a cellular environment.
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., C4-2) to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified period (e.g., 4 hours) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble HSF1 by Western blotting or mass spectrometry. A shift in the melting curve of HSF1 in the presence of this compound indicates target engagement.
HSF1 Degradation Assay
This experiment demonstrates that this compound induces the degradation of HSF1.
-
Cell Treatment: Plate cells and treat them with a dose-range of this compound for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Western Blot Analysis: Analyze the protein levels of HSF1 in both the nuclear and cytoplasmic fractions by Western blotting. A decrease in nuclear HSF1 levels over time in this compound-treated cells indicates degradation. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation.
-
Proteasome Inhibition: To confirm the involvement of the proteasome, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of HSF1 degradation in the presence of the proteasome inhibitor supports this mechanism.
In Vivo Ubiquitination Assay
This assay confirms that this compound promotes the ubiquitination of HSF1.
-
Cell Transfection and Treatment: Transfect cells with a plasmid encoding HA-tagged ubiquitin. Treat the transfected cells with this compound and a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.
-
Immunoprecipitation: Immunoprecipitate HSF1 from the cell lysates using an anti-HSF1 antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated HSF1. An increase in the high-molecular-weight smear of HA-tagged ubiquitin in the HSF1 immunoprecipitate from this compound-treated cells confirms increased ubiquitination.
Independent Verification and Future Directions
The detailed mechanism of action for this compound has been primarily elucidated by the research group that discovered the compound. While their data is comprehensive, the broader scientific community awaits further independent verification of these findings. Future studies from other laboratories will be crucial to solidify the understanding of this compound's mechanism and its therapeutic potential. Researchers are encouraged to use the protocols outlined in this guide to independently investigate the effects of this compound on HSF1 and its downstream pathways in various cancer models. This will be essential for the continued development and potential clinical translation of this promising HSF1 inhibitor.
References
- 1. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of Dthib and RNAi-mediated HSF1 knockdown
For researchers and professionals in drug development, the targeted inhibition of Heat Shock Factor 1 (HSF1) presents a promising therapeutic strategy, particularly in oncology. HSF1 is a master transcriptional regulator of the cellular stress response, and its activity is frequently exploited by cancer cells to support their survival and proliferation.[1] This guide provides a detailed comparative analysis of two key methods for HSF1 inhibition: the small molecule inhibitor Dthib and RNA interference (RNAi)-mediated knockdown.
Mechanism of Action
This compound (Direct Targeted HSF1 Inhibitor) is a small molecule that directly engages with the DNA-binding domain (DBD) of HSF1.[2][3] This interaction selectively stimulates the degradation of HSF1 in the nucleus, a critical step as nuclear HSF1 is the active form of the transcription factor.[4][5] The degradation is mediated by the proteasome and involves the E3 ubiquitin ligase FBXW7.[4] By promoting the degradation of nuclear HSF1, this compound effectively inhibits the transcription of HSF1 target genes, including various heat shock proteins (HSPs) that are crucial for cancer cell proteostasis.[4][6]
Performance and Efficacy
| Parameter | This compound | RNAi (siRNA/shRNA) |
| Target | HSF1 protein (DNA-Binding Domain) | HSF1 mRNA |
| Binding Affinity (Kd) | 160 nM[2][3][8] | Not Applicable |
| Knockdown Efficiency | Dose-dependent reduction of nuclear HSF1 protein.[4] | Variable, can achieve >80% mRNA knockdown.[9][10] |
| Effective Concentration | EC50 values of 1.2 µM (C4-2 cells) and 3.0 µM (PC-3 cells) for reducing clonal expansion.[2] | Dependent on siRNA sequence, cell type, and transfection efficiency. |
| Duration of Effect | Dependent on drug pharmacokinetics. | Transient for siRNA (typically 48-72 hours), stable for shRNA.[11] |
Table 2: Effects on HSF1 Target Genes and Cell Viability
| Cell Line | Treatment | Effect on HSF1 Target Genes (e.g., HSPs) | Effect on Cell Viability |
| C4-2 (Prostate Cancer) | This compound (0.5-5 µM) | Dose-dependent reduction in P23, HSP27, HSP70, and HSP90 protein abundance.[2] | Reduced viability, not further inhibited in shHSF1 cells.[4] |
| PC-3 (Prostate Cancer) | This compound (2.5 µM) | No further reduction in HSF1 target gene expression in shHSF1 cells.[4] | Reduced viability, not further inhibited in shHSF1 cells.[4] |
| C4-2 (Prostate Cancer) | shHSF1 | Loss of basal HSP70 expression.[4] | Reduced viability compared to control cells.[4] |
| PC-3 (Prostate Cancer) | shHSF1 | Diminished heat-shock response.[4] | Reduced viability compared to control cells.[4] |
| HLE (Hepatoma) | HSF1 siRNA | Downregulation of PI3K/AKT/mTOR pathway components.[12] | Strong reduction in proliferation and increase in apoptosis.[12] |
| HLF (Hepatoma) | HSF1 siRNA | Downregulation of PI3K/AKT/mTOR pathway components.[12] | Strong reduction in proliferation and increase in apoptosis.[12] |
| HEK293 | HSF1 siRNA | 18-24% reduction in HSF1 mRNA.[9] | Increased sensitivity to methylmercury toxicity.[9] |
Specificity and Off-Target Effects
This compound has been shown to be selective for HSF1. Studies have demonstrated that this compound does not impact the nuclear abundance of other transcription factors like SP1 or the function of the E3 ligase FBXW7 on other targets such as c-MYC.[4] This suggests a favorable specificity profile for a small molecule inhibitor.
Experimental Protocols
A detailed methodology for key experiments is crucial for reproducibility and comparison.
This compound Treatment of Cultured Cells
-
Cell Culture: Plate cancer cells (e.g., C4-2, PC-3) at a desired density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for analysis of protein expression (Western Blot), mRNA expression (qRT-PCR), or cell viability (e.g., MTT assay, clonogenic assay).
RNAi-Mediated HSF1 Knockdown (siRNA)
-
Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
siRNA Preparation: Dilute the HSF1-specific siRNA and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: After incubation, assess the knockdown efficiency by measuring HSF1 mRNA (qRT-PCR) and protein (Western Blot) levels. Functional assays can then be performed to evaluate the phenotypic consequences of HSF1 knockdown.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows.
Caption: HSF1 signaling pathway and points of intervention.
Caption: Experimental workflows for this compound and RNAi.
Conclusion
-
This compound offers a direct, rapid, and reversible means of inhibiting HSF1 activity. Its mode of action, promoting the degradation of the active nuclear form of HSF1, is specific and well-characterized. The dose-dependent nature of its effect allows for fine-tuning of HSF1 inhibition.
References
- 1. New inhibitor targeting human transcription factor HSF1: effects on the heat shock response and tumor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 11. Silencing heat shock factor 1 by small interfering RNA abrogates heat shock-induced cardioprotection against ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of HSF1 suppresses the growth of hepatocarcinoma cell lines in vitro and AKT-driven hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Assessing the Experimental Results of DTHIB, a Direct HSF1 Inhibitor
For researchers and professionals in drug development, the emergence of novel therapeutic agents requires rigorous evaluation of their initial experimental validation. This guide provides a comparative overview of the key experimental findings for DTHIB (Direct Targeted Heat Shock Factor 1 Inhibitor), a small molecule identified as a direct inhibitor of Heat Shock Factor 1 (HSF1). The data presented here is primarily derived from the foundational study by Dong et al., offering a baseline for assessing its potential and reproducibility.
This compound has been shown to physically engage HSF1, a critical transcription factor in cellular stress response that is often exploited by cancer cells to promote proliferation and survival.[1][2][3] The primary mechanism of action reported is the selective stimulation of nuclear HSF1 degradation.[1][2][4] This guide will delve into the quantitative data supporting these claims, the methodologies used, and a comparison with an existing therapy for prostate cancer.
Quantitative Performance Data
The following tables summarize the key in vitro and in vivo experimental results for this compound as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Metric | Cell Line | Result | Citation |
| Binding Affinity (Kd) | HSF1 DNA-binding domain | 160 nM | [2][4][5] |
| EC50 (Cell Viability) | C4-2 (Prostate Cancer) | 1.2 µM | [5] |
| PC-3 (Prostate Cancer) | 3.0 µM | [5] | |
| 22Rv1 (Prostate Cancer) | 1.6 µM | [5] | |
| Effect on HSF1 Targets | C4-2 | Dose-dependent reduction of P23, HSP27, HSP70, and HSP90 | [1][4] |
| Mouse Embryonic Fibroblasts | Attenuation of heat shock-induced HSP70 and HSP25 | [2] | |
| Cell Cycle Arrest | C4-2 | Accumulation in G1 phase (at 5 µM) | [4] |
Table 2: this compound vs. Enzalutamide in 22Rv1 Cells
| Treatment | Effect on AR and AR-v7 | Effect on PSA Expression | Effect on Cell Viability (96h) | Citation |
| This compound | Potent inhibition and destabilization | Potent inhibition | EC50 of 1.6 µM | [1] |
| Enzalutamide | Ineffective against AR-v7 | Less effective than this compound | Reliable EC50 not achieved | [1] |
Table 3: In Vivo Efficacy of this compound in a C4-2 Xenograft Mouse Model
| Treatment Dose | Duration | Outcome | Citation |
| 5 mg/kg (daily, intraperitoneal) | 3 weeks | Potent attenuation of tumor progression; 40% reduction in median tumor volume | [4][6] |
Experimental Methodologies
A summary of the key experimental protocols used to generate the data above is provided to aid in the assessment of reproducibility.
-
Fluorescence Anisotropy (FA): This assay was used to quantify the binding affinity of this compound to the HSF1 DNA-binding domain in vitro.[1]
-
Cellular Thermal Shift Assay (CETSA): To validate the engagement of this compound with full-length HSF1 in a cellular context, CETSA was performed on C4-2 whole-cell lysates. This compound was shown to increase the aggregation temperature of HSF1.[1]
-
Immunoblotting: This technique was employed to measure the steady-state protein abundance of HSF1 and its downstream targets (e.g., HSPs, AR, AR-v7, PSA) in various prostate cancer cell lines following this compound treatment.[1][4]
-
Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR): This was used to quantitatively assess the occupancy of HSF1 on gene promoters in C4-2 cells after treatment with this compound.[1]
-
Cell Viability Assays (AlamarBlue and Trypan Blue Exclusion): These assays were used to determine the EC50 values of this compound in different prostate cancer cell lines by measuring cell viability after a 96-hour treatment period.[1]
-
Clonogenic Assays: The long-term effect of this compound on the proliferative capacity of C4-2 and PC-3 cells was assessed using clonogenic assays.[1][2]
-
Xenograft Mouse Models: The in vivo anti-tumor activity of this compound was evaluated in mouse models bearing human prostate cancer xenografts. Tumor growth was monitored over several weeks of treatment.[1][4][6]
Visualizing the Mechanism and Workflow
To further clarify the processes described, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
Dthib Demonstrates Superior Efficacy in Patient-Derived Xenograft Models of Therapy-Resistant Prostate Cancer
A Comparative Analysis of the Novel HSF1 Inhibitor Against Standard-of-Care Agents
In the landscape of advanced prostate cancer therapeutics, the emergence of novel targeted agents is critical for overcoming treatment resistance. Dthib, a direct and selective inhibitor of Heat Shock Factor 1 (HSF1), has shown significant promise in preclinical studies, particularly in patient-derived xenograft (PDX) models of therapy-resistant prostate cancer. This guide provides a comprehensive comparison of this compound's performance against standard-of-care therapies, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Performance Analysis in PDX Models
This compound's efficacy has been evaluated in multiple xenograft models of castration-resistant prostate cancer (CRPC), a form of the disease that no longer responds to androgen deprivation therapy. The following tables summarize the key quantitative data from these studies, comparing this compound to relevant alternative treatments.
Table 1: Comparative Efficacy of this compound in a 22Rv1 Xenograft Model (Enzalutamide-Resistant CRPC)
| Treatment Group | Dosage | Administration Route | Median Tumor Volume Change | Reference |
| Vehicle Control | - | Intraperitoneal (IP) | Uninhibited Growth | [1] |
| Enzalutamide | 15 mg/kg/day | Intraperitoneal (IP) | No significant response | [1][2] |
| This compound | 5 mg/kg/day | Intraperitoneal (IP) | Strong attenuation of tumor growth | [1] |
The 22Rv1 cell line is a model of human prostate carcinoma that expresses androgen receptor splice variants, conferring resistance to agents like enzalutamide.[1]
Table 2: Efficacy of this compound in a C4-2 Xenograft Model (Therapy-Resistant CRPC)
| Treatment Group | Dosage | Administration Route | Median Tumor Volume Change | Reference |
| Vehicle Control | - | Intraperitoneal (IP) | Progressive Tumor Growth | [1] |
| This compound | 5 mg/kg/day | Intraperitoneal (IP) | 40% reduction over a 3-week period | [1] |
The C4-2 cell line is another established model of castration-resistant prostate cancer.[1]
Mechanism of Action: HSF1 Inhibition
This compound exerts its anti-tumor effects through a novel mechanism: the direct inhibition of Heat Shock Factor 1 (HSF1).[3][4] HSF1 is a transcription factor that is often overexpressed in cancer cells and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy.[5] this compound physically binds to HSF1, leading to its degradation through a proteasome-dependent pathway.[3][4] This, in turn, downregulates the expression of heat shock proteins (HSPs) such as HSP27, HSP70, and HSP90, which are essential for the stability and function of oncoproteins, including the androgen receptor (AR) and its variants.[1][4] By disrupting this cellular stress response pathway, this compound effectively cripples the cancer cells' ability to survive and proliferate.
References
- 1. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of Rac1 reverses enzalutamide resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dthib: A Comparative Analysis of In Vitro and In Vivo Efficacy in Cancer Research
Dthib (Direct Targeted Heat Shock Factor 1 Inhibitor) has emerged as a promising small-molecule inhibitor in the landscape of cancer therapeutics, particularly for treatment-resistant cancers.[1][2] Developed by researchers at Duke University School of Medicine, this compound directly targets Heat Shock Factor 1 (HSF1), a transcription factor that is often exploited by cancer cells to promote their proliferation, survival, and metastasis.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action
This compound functions as a direct and selective inhibitor of HSF1.[4] It physically binds to the DNA-binding domain (DBD) of HSF1 with a high affinity (dissociation constant, Kd = 160 nM).[4][5][6] This interaction does not prevent HSF1 from moving into the nucleus; instead, it selectively stimulates the degradation of nuclear HSF1 in a proteasome- and FBXW7-dependent manner.[3][5] This leads to a reduction in the expression of HSF1 target genes, including a suite of molecular chaperones (like HSP27, HSP40, HSP70, and HSP90) that are critical for the stability and function of many oncoproteins.[3][4] In the context of prostate cancer, this disruption of the chaperone machinery leads to the destabilization and reduced signaling of the Androgen Receptor (AR) and its therapy-resistant splice variant, AR-v7.[3]
Caption: this compound binds to nuclear HSF1, promoting its degradation and inhibiting target gene transcription.
In Vitro Efficacy
The anti-cancer effects of this compound have been demonstrated across various prostate cancer cell lines, including those resistant to standard therapies.
Quantitative Data Summary: In Vitro
| Cell Line | Assay Type | Parameter | This compound Result | Ref. |
| C4-2 | Cell Viability | EC50 | 1.2 µM | [4][6] |
| PC-3 | Cell Viability | EC50 | 3.0 µM | [4][6] |
| 22Rv1 | Cell Viability | EC50 | 1.6 µM | [6] |
| C4-2 | Protein Expression | Chaperones (P23, HSP27, HSP70, HSP90) | Dose-dependent reduction (0.5-5 µM) | [3][4] |
| 22Rv1 | Protein Expression | AR and AR-v7 | Dose-dependent reduction | [3] |
| C4-2 | Gene Expression | AR target gene (KLK3/PSA) | Potent dampening of expression | [5] |
| C4-2 | Cell Cycle | Cell Cycle Analysis | G1 phase arrest (at 5 µM) | [4][6] |
Key Experimental Protocols: In Vitro
-
Cell Viability and Clonogenic Assays:
-
Prostate cancer cells (e.g., C4-2, PC-3, 22Rv1) were seeded in multi-well plates.
-
After 24 hours, cells were treated with a dose range of this compound or DMSO (vehicle control) for 48-72 hours.
-
For viability, assays such as trypan-blue exclusion or automated cell counting were performed.[3] For clonogenic assays, cells were allowed to form colonies for a longer period (e.g., 10-14 days) following treatment.
-
EC50 values were calculated from dose-response curves.[4][6]
-
-
Western Blot Analysis:
-
Cells were treated with specified concentrations of this compound for 48 hours.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against HSF1, HSPs, AR, AR-v7, and PSA.
-
A loading control (e.g., GAPDH) was used to ensure equal protein loading.
-
Blots were incubated with secondary antibodies and visualized to determine changes in protein abundance.[3]
-
-
Chromatin Immunoprecipitation (ChIP)-qPCR:
-
C4-2 cells were treated with this compound or DMSO for 48 hours.
-
Chromatin was cross-linked, sonicated, and immunoprecipitated with an anti-HSF1 antibody.
-
The associated DNA was purified and analyzed by quantitative PCR (qPCR) to measure HSF1 occupancy at the promoters of its target genes.[3]
-
Caption: General workflow for assessing the in vitro efficacy of this compound on cancer cell lines.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in multiple animal models of therapy-resistant prostate cancer, including those expressing the AR-v7 variant and models of aggressive neuroendocrine prostate cancer (NEPC).[1][2][3]
Quantitative Data Summary: In Vivo
| Animal Model | Treatment | Key Outcome | Ref. |
| C4-2 Xenograft | 5 mg/kg/day this compound (IP) | Halted tumor growth; 40% reduction in median tumor volume over 3 weeks. | [1][4] |
| 22Rv1 Xenograft (AR-v7 positive) | 5 mg/kg/day this compound | Strongly attenuated tumor growth, whereas Enzalutamide was ineffective. | [3] |
| TRAMP-C2 (immunocompetent) | 5 mg/kg this compound | Induced tumor regression to almost undetectable levels. | [1][6] |
| NEPC Models | This compound Administration | Significant inhibition of tumor growth; profound tumor regression. | [1][2][3] |
Key Experimental Protocols: In Vivo
-
Xenograft Mouse Models:
-
Human prostate cancer cells (e.g., C4-2, 22Rv1) were implanted subcutaneously into immunocompromised mice.
-
Once tumors reached a palpable size, mice were randomized into treatment (this compound) and control (vehicle) groups.
-
This compound was administered daily via intraperitoneal (IP) injection at a dose of 5 mg/kg.[4]
-
Tumor volume and body weight were measured regularly throughout the study (e.g., for 3 weeks).
-
At the end of the study, tumors were excised for further analysis (e.g., biomarker assessment).
-
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in xenograft models.
Comparison with Enzalutamide
A key aspect of this compound's potential is its efficacy in models resistant to current standards of care, such as the AR antagonist Enzalutamide.
| Feature | This compound | Enzalutamide |
| Target | HSF1 | Androgen Receptor (AR) |
| Efficacy in C4-2 Cells | Superior inhibition of AR signaling and cell growth.[3][5] | Less effective compared to this compound.[3] |
| Efficacy in 22Rv1 Cells (AR-v7+) | Potently inhibited AR/AR-v7 signaling, PSA expression, and cell growth.[3] | Ineffective against AR-v7 driven growth.[3] |
| In Vivo Efficacy (22Rv1 Xenograft) | Strongly attenuated tumor growth.[3] | Tumors were not responsive.[3] |
| Mechanism in Resistance | Bypasses AR-LBD dependence by targeting the essential HSF1-chaperone axis.[3] | Ineffective as AR-v7 lacks the ligand-binding domain (LBD) targeted by the drug.[3] |
Conclusion
The available data robustly demonstrates that this compound is a potent and selective inhibitor of HSF1 with significant anti-cancer activity. In vitro , it effectively reduces the viability of various prostate cancer cell lines, including those resistant to AR antagonists, by inducing cell cycle arrest and downregulating key survival pathways.[3][4][6] In vivo , this compound administration leads to substantial tumor growth inhibition and even regression in multiple, aggressive, therapy-resistant prostate cancer models.[1][2][3] Its mechanism of action, which targets the fundamental reliance of cancer cells on the HSF1-chaperone system, makes it a compelling candidate for treating cancers that have developed resistance to targeted therapies like Enzalutamide.[3][7] These findings provide a strong rationale for the continued development of this compound as a novel therapeutic strategy for advanced and therapy-resistant cancers.[2]
References
- 1. HSF1 inhibition directly targets treatment-resistant prostate cancer | 2020-12-18 | BioWorld [bioworld.com]
- 2. Targeting therapy-resistant prostate cancer via a direct inhibitor of the human heat shock transcription factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dthib: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Dthib, a direct targeted heat shock factor 1 (Hsf1) inhibitor, is crucial for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling chemicals.[1] This guide provides a step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Summary of Key Safety and Handling Information
For quick reference, the following table summarizes the essential safety and handling information for this compound.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance | [1] |
| Primary Route of Exposure | Assumed to be inhalation, ingestion, or skin/eye contact | General Chemical Handling |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, gloves, safety glasses) | [1] |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water | [1] |
| First Aid Measures | In case of contact, flush the affected area with water. If symptoms persist, consult a physician. | [1] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste, including unused product, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with the compound.
-
Segregate this compound waste from other laboratory waste streams. It should be treated as non-hazardous chemical waste unless mixed with a hazardous substance.
2. Waste Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated labware, in a designated, leak-proof, and clearly labeled waste container. The label should include "this compound Waste," the date, and the name of the generating laboratory.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled container. If the solvent used is hazardous, the waste mixture must be treated as hazardous waste and disposed of accordingly.
3. Waste Storage:
-
Store the this compound waste container in a designated and secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest or any other required documentation to the disposal personnel.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Information for Dthib
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Dthib (Direct Targeted Heat Shock Factor 1 Inhibitor). It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | N-(4-chloro-3-nitrophenyl)-N′-(4-fluorophenyl)-urea |
| Synonyms | Direct Targeted Heat Shock Factor 1 Inhibitor, Direct Targeted Hsf1 Inhibitor |
| CAS Number | 897326-30-6 |
| Molecular Formula | C₁₃H₉ClFN₃O₃ |
| Molecular Weight | 309.7 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and Methanol.[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1] Can be shipped at room temperature in the continental US.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The NFPA and HMIS ratings are all 0, indicating minimal risk.[2] However, as a matter of good laboratory practice, appropriate personal protective equipment should always be worn when handling any chemical.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from any potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If generating dust or aerosols, a NIOSH-approved respirator may be appropriate. | Minimizes inhalation of the powder, especially when weighing or transferring. |
Operational Handling Procedures
General Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid powder to avoid inhalation of dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Preparation of Stock Solutions:
-
This compound is soluble in DMSO and methanol.[1]
-
When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is appropriate for the solvent being used.
Experimental Use:
-
This compound is an inhibitor of Heat Shock Factor 1 (Hsf1).[1] It binds to the DNA-binding domain of Hsf1 with a Kd of 160 nM.[1]
-
In cell-based assays, it has been shown to decrease the viability of various prostate cancer cell lines with EC₅₀ values in the low micromolar range.[1]
-
For in vivo studies, this compound has been administered via intraperitoneal injection.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. While this compound is not classified as hazardous, it should be treated as chemical waste.
Waste Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled waste container. Do not dispose of this compound solutions down the drain.
-
-
Labeling: Label waste containers clearly with "this compound Waste" and list the solvents used.
-
Disposal: Arrange for pickup and disposal by a certified chemical waste management service.
This compound Mechanism of Action: HSF1 Inhibition
This compound functions as a direct inhibitor of Heat Shock Factor 1 (HSF1), a key transcription factor in the cellular stress response. Under normal conditions, HSF1 is present in the cytoplasm in an inactive monomeric state, bound to chaperone proteins like Hsp90. Upon cellular stress, HSF1 translocates to the nucleus, trimerizes, and activates the transcription of heat shock proteins (HSPs). Many cancer cells exploit this pathway to survive and proliferate.
This compound physically binds to the DNA-binding domain of HSF1.[3] This interaction selectively promotes the degradation of nuclear HSF1 through a proteasome-dependent pathway.[3][4] The loss of nuclear HSF1 leads to a reduction in the transcription of its target genes, including various HSPs, thereby inhibiting the pro-survival signaling that is often hijacked by cancer cells.[3][5]
Caption: Workflow of this compound's inhibitory action on the HSF1 signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 3. Targeting Therapy-Resistant Prostate Cancer via a Direct Inhibitor of the Human Heat Shock Transcription Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
